JTE 907
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJFFFXJYFVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010010 | |
| Record name | JTE-907 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282089-49-0 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282089-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JTE-907 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-907 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JTE-907 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JTE-907 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction to JTE-907: A Selective CB2 Receptor Inverse Agonist
An In-Depth Technical Guide to the Binding Affinity and Pharmacological Characterization of JTE-907
For professionals in cannabinoid research and therapeutic development, the selection of precise pharmacological tools is paramount. This guide offers a detailed examination of JTE-907, a pivotal selective inverse agonist for the cannabinoid type 2 (CB2) receptor. We will dissect its binding affinity across key preclinical species, elucidate the methodologies for its characterization, and explore the functional consequences of its interaction with the CB2 receptor.
JTE-907, chemically known as N-(benzo[1]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a synthetic, non-cannabinoid ligand developed as a highly selective tool for studying the CB2 receptor.[2] Unlike agonists which activate a receptor, or neutral antagonists which block agonist binding without affecting the receptor's basal activity, JTE-907 is an inverse agonist. This means it binds to the CB2 receptor and reduces its constitutive (basal) level of signaling activity.[3] This property, combined with its high selectivity for CB2 over the psychoactive CB1 receptor, has established JTE-907 as an invaluable compound for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the immune system and inflammatory processes.[2][4]
Comparative Binding Affinity Profile of JTE-907
The binding affinity of a ligand, quantified by the inhibition constant (Kᵢ), is a critical measure of its potency at a given receptor. A lower Kᵢ value signifies a higher binding affinity. JTE-907 exhibits significant affinity for the CB2 receptor, with notable variations across different species.
A seminal study by Iwamura et al. (2001) systematically characterized these affinities, revealing a particularly high affinity for the rat CB2 receptor.[3] This species-dependent variability is a crucial consideration for researchers when translating findings from animal models to human systems. The CB2 receptor protein sequence is more divergent across species compared to the highly conserved CB1 receptor, which likely accounts for these affinity differences.[5]
The table below summarizes the Kᵢ values of JTE-907 for both CB1 and CB2 receptors in human, mouse, and rat, highlighting its selectivity for the CB2 receptor.
| Species | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Receptor Source |
| Human | CB2 | 35.9 | 66-fold | CHO Cells |
| CB1 | 2370 | CHO Cells | ||
| Mouse | CB2 | 1.55 | 684-fold | CHO Cells |
| CB1 | 1060 | Cerebellum | ||
| Rat | CB2 | 0.38 | 2760-fold | Splenocytes |
| CB1 | 1050 | Cerebellum |
Data compiled from Iwamura et al., 2001.[3]
Mechanism of Action: Inverse Agonism and CB2 Receptor Signaling
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαᵢ/₀).[6] Agonist activation of the CB2 receptor leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][6]
As an inverse agonist, JTE-907 counters this pathway. In experimental systems, JTE-907 has been shown to produce a concentration-dependent increase in forskolin-stimulated cAMP production in cells expressing human and mouse CB2 receptors.[3] This occurs because JTE-907 stabilizes the inactive conformation of the receptor, reducing its basal, agonist-independent signaling and thereby relieving the constitutive inhibition of adenylyl cyclase.
Caption: Canonical CB2 receptor signaling pathway and modulation by an agonist vs. an inverse agonist like JTE-907.
While JTE-907's primary mechanism is CB2 inverse agonism, some studies have reported effects that may be independent of this action, such as stimulating insulin secretion in pancreatic islets through a Gq-coupled pathway not involving CB2 or another known cannabinoid receptor, GPR55.[7][8][9] This highlights the importance of considering potential off-target effects in specific biological contexts.
Experimental Protocol: Radioligand Binding Assay for Kᵢ Determination
The determination of a compound's Kᵢ value is typically performed using a competitive radioligand binding assay.[10] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., JTE-907) to displace a radiolabeled ligand with known affinity from the receptor.
The following protocol is a self-validating system for determining the binding affinity of a test compound at cannabinoid receptors expressed in cell membranes.
Step-by-Step Methodology
1. Preparation of Cell Membranes: a. Source: Utilize a stable cell line (e.g., CHO, HEK-293) recombinantly expressing the target receptor (human, mouse, or rat CB2) or tissue endogenously expressing the receptor (e.g., rat splenocytes).[1][3] b. Homogenization: Harvest cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize the suspension using a Dounce or Polytron homogenizer.[1] c. Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[1] d. Storage: Resuspend the membrane pellet in a sucrose-containing buffer, determine the protein concentration (e.g., via Bradford or BCA assay), aliquot, and store at -80°C.[1]
2. Competitive Binding Assay: a. Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4. BSA is included to prevent non-specific binding of the ligands to the assay tubes. b. Plate Setup: In a 96-well plate, set up the following conditions in triplicate: i. Total Binding: Radioligand + Membranes + Assay Buffer. ii. Non-Specific Binding (NSB): Radioligand + Membranes + A high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.[1] iii. Test Compound: Radioligand + Membranes + Varying concentrations of the test compound (e.g., JTE-907, typically in a 10-point dilution series). c. Reagent Addition: Add reagents in the following order: assay buffer (or unlabeled ligand for NSB), test compound dilutions, radioligand (e.g., [³H]-CP55,940 at a final concentration near its Kₑ, ~0.8 nM), and finally the diluted membrane preparation (e.g., 10-20 µg protein/well).[1] d. Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
3. Filtration and Quantification: a. Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[1] b. Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. c. Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. d. Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
JTE-907 is a potent and highly selective CB2 receptor inverse agonist, demonstrating nanomolar to sub-nanomolar binding affinities that vary across human, mouse, and rat species. Its well-characterized profile makes it an essential tool for dissecting the roles of the CB2 receptor in health and disease. Understanding its species-specific affinities and its mechanism as an inverse agonist is crucial for the design of robust experiments and the accurate interpretation of their results. The methodologies described herein provide a validated framework for the characterization of JTE-907 and other novel ligands, ensuring scientific rigor in the field of cannabinoid pharmacology.
References
-
Wikipedia. (n.d.). JTE-907. Retrieved from [Link]
-
Iwamura, H., Suzuki, H., Ueda, Y., Kaya, T., & Inaba, T. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 420–425. Retrieved from [Link]
-
Maekawa, T., Nojima, H., Kuraishi, Y. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179-183. Retrieved from [Link]
-
Breivogel, C. (2006). Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells. Methods in Molecular Medicine, 123, 149-162. Retrieved from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3236. Retrieved from [Link]
-
Sido, J. M., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 21-31. Retrieved from [Link]
-
Maccarrone, M. (Ed.). (2017). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 123, pp. 13-22). Retrieved from [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. Retrieved from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PubMed. Retrieved from [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Human Cannabinoid receptor 1. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Mouse Cannabinoid receptor 1. Retrieved from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. MDPI. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Rat Cannabinoid receptor 1. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary for Ligand BDBM50000729 and Rat Cannabinoid receptor 2. Retrieved from [Link]
-
Pertwee, R. G. (2009). Ligands that target cannabinoid receptors in the peripheral and immune systems. In NIH Public Access (Vol. 3, pp. 1-45). Realm of Caring Foundation. Retrieved from [Link]
-
Raduner, S., et al. (2006). Binding affinity and selectivity (CB2 vs. CB1) of different cannabinoid receptor ligands. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JTE-907 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 7. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
JTE 907 selectivity ratio CB2 vs CB1 receptors
An In-Depth Technical Guide to the Selectivity Profile of JTE 907 for the Cannabinoid CB2 Receptor Versus the CB1 Receptor
Executive Summary
The development of subtype-selective ligands for cannabinoid receptors is a cornerstone of modern pharmacology, aiming to harness the therapeutic potential of the endocannabinoid system while mitigating undesirable side effects. JTE 907, or N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, has emerged as a pivotal research tool due to its high selectivity for the cannabinoid type 2 (CB2) receptor over the cannabinoid type 1 (CB1) receptor.[3] This guide provides a detailed technical examination of the binding and functional selectivity of JTE 907. We will dissect the experimental methodologies used to quantify its receptor affinity and functional activity, explain the rationale behind these protocols, and present the resulting selectivity ratios. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and interpret the selectivity of a CB2 receptor ligand.
The Cannabinoid Receptors: A Tale of Two Subtypes
The Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining physiological homeostasis.[4] Its core components consist of endogenous cannabinoids (endocannabinoids), the enzymes that synthesize and degrade them, and the cannabinoid receptors that mediate their effects. The two primary and most well-characterized of these receptors are the CB1 and CB2 receptors, both of which are Class A G protein-coupled receptors (GPCRs).[5][6]
CB1 vs. CB2: Distribution and Function
The distinct physiological effects of cannabinoids are largely dictated by the differential distribution of CB1 and CB2 receptors.
-
CB1 Receptors are among the most abundant GPCRs in the central nervous system (CNS), particularly in the presynaptic terminals of neurons.[6][7] Their activation modulates neurotransmitter release, influencing processes such as pain perception, appetite, memory, and motor control.[7] The psychoactive effects associated with cannabis are mediated through CB1 receptor activation.[5]
-
CB2 Receptors are primarily expressed in the periphery, with the highest concentrations found on cells of the immune system, such as B cells, T cells, and macrophages.[7][8] Their activation is critically involved in modulating immune responses and inflammatory pathways.[8][9] While present in the CNS, their expression levels are significantly lower than CB1 under normal physiological conditions.[6]
The Rationale for CB2 Selectivity
The therapeutic potential of modulating the ECS for conditions like chronic pain and inflammation is immense. However, the psychoactive effects of non-selective cannabinoid agonists that activate CB1 receptors limit their clinical utility. This has driven the development of ligands that selectively target the CB2 receptor, aiming to produce potent anti-inflammatory and analgesic effects without CNS-related side effects.[9][10] JTE 907 is a prime example of such a compound.
JTE 907: Pharmacological Profile
JTE 907 is a synthetic, quinolone-based small molecule.[1] Pharmacologically, it is classified as a selective CB2 receptor inverse agonist .[2][11][12]
-
Inverse Agonism: Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist binds to the same receptor and reduces its basal, constitutive activity. For Gi/o-coupled receptors like CB2, which tonically inhibit adenylyl cyclase, an inverse agonist will disinhibit the enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[1] This is precisely the activity observed for JTE 907.[1]
Quantifying Selectivity Part 1: Receptor Binding Affinity
The first critical step in determining selectivity is to measure the binding affinity of the ligand for each receptor subtype. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will occupy 50% of the receptors in the absence of the radioligand.
The Principle of Competitive Radioligand Binding Assays
This technique quantifies the affinity of an unlabeled test compound (JTE 907) by measuring its ability to compete with a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the receptor. The assay measures the concentration of the test compound required to displace 50% of the specific binding of the radioligand, a value known as the IC50 (half-maximal inhibitory concentration). This IC50 value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the IC50 and subsequently the Ki of JTE 907 for human CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Cell membranes from CHO or HEK-293 cells recombinantly expressing either human CB1 or human CB2 receptors.[1][13]
-
Radioligand: [³H]-CP55,940, a high-affinity, non-selective cannabinoid agonist.[13][14]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[13]
-
Non-Specific Binding Control: WIN 55,212-2 (10 µM) or another high-affinity cannabinoid ligand.[13]
-
Test Compound: JTE 907, serially diluted.
-
Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.[13]
Methodology:
-
Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that provides adequate signal-to-noise (e.g., 5-10 µg protein per well).
-
Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding (TB) wells: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: 25 µL of 10 µM WIN 55,212-2.[13]
-
Competition wells: 25 µL of JTE 907 at various concentrations (e.g., 10-point, 1:3 serial dilution starting from 10 µM).
-
-
Radioligand Addition: Add 50 µL of diluted [³H]-CP55,940 to all wells. The final concentration should be approximately equal to its Kd for the receptor to ensure optimal assay conditions (~0.8-1.5 nM).[13]
-
Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 175-200 µL.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.[13]
-
Termination & Harvesting: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand.[13]
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the JTE 907 concentration.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Calculate Selectivity Ratio: The selectivity ratio is determined by dividing the Ki for the CB1 receptor by the Ki for the CB2 receptor.
-
Selectivity Ratio = Ki (CB1) / Ki (CB2)
-
A higher ratio indicates greater selectivity for the CB2 receptor.
JTE 907 Binding Affinity & Selectivity Data
The following table summarizes the binding affinities of JTE 907 for human, mouse, and rat cannabinoid receptors as determined by radioligand binding assays.
| Species | Receptor | Source | Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| Human | CB1 | CHO Cells | ~2370 | 66-fold [1] |
| CB2 | CHO Cells | 35.9[1][2][11] | ||
| Mouse | CB1 | Cerebellum | ~1060 | 684-fold [1] |
| CB2 | CHO Cells | 1.55[1][2][11] | ||
| Rat | CB1 | Cerebellum | ~1050* | 2760-fold [1] |
| CB2 | Splenocytes | 0.38[1][2][11] |
*Note: CB1 Ki values are calculated based on the reported selectivity ratios and CB2 Ki values from Iwamura et al. (2001).[1]
This data clearly demonstrates that JTE 907 has a significantly higher affinity for the CB2 receptor across multiple species, with a particularly pronounced selectivity in rodents.[1]
Caption: Workflow for a competitive radioligand binding assay.
Quantifying Selectivity Part 2: Functional Activity
Binding affinity does not always predict the functional outcome of a ligand-receptor interaction. A compound can be a high-affinity agonist, antagonist, or inverse agonist. Functional assays are therefore essential to fully characterize a compound's selectivity profile.
Functional Inverse Agonism of JTE 907
CB2 receptors, like CB1, primarily couple to the inhibitory G protein, Gαi/o.[4][15] Activation of this G protein leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels. As an inverse agonist, JTE 907 prevents this basal inhibition, causing an increase in cAMP.[1] This effect is typically measured in an assay where adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP.
Caption: Canonical Gi/o signaling for CB2 agonists vs. inverse agonists.
Detailed Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
Objective: To measure the inverse agonist activity of JTE 907 at the CB2 receptor and confirm its lack of activity at the CB1 receptor.
Materials:
-
Cells: CHO or HEK-293 cells expressing either human CB1 or human CB2 receptors.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or other detection methods.
-
Test Compound: JTE 907, serially diluted.
-
Control Agonist: WIN 55,212-2 (to confirm receptor functionality by inhibiting cAMP).
-
Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).
Methodology:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 20-30 minutes at 37°C. This step is crucial to allow the accumulation of any generated cAMP.
-
Compound Addition: Add JTE 907 or the control agonist (WIN 55,212-2) at various concentrations to the appropriate wells.
-
Stimulation: Add forskolin to all wells (except for the unstimulated control) at a final concentration that elicits a submaximal response (e.g., 1-5 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the JTE 907 concentration. For JTE 907 at CB2, this should yield a dose-dependent increase in cAMP. For CB1, no significant change should be observed. The potency is expressed as the EC50 value.
JTE 907 Functional Data and Biased Agonism
Studies have confirmed that JTE 907 behaves as a classic inverse agonist in cAMP assays at the CB2 receptor.[1] However, the landscape of GPCR signaling is more complex than a single pathway. The concept of biased agonism or functional selectivity posits that a ligand can stabilize different receptor conformations, leading to preferential activation of one downstream pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[8][16]
Some evidence suggests JTE 907 may exhibit such bias. While it is a clear inverse agonist in G protein-mediated cyclase assays, it has been shown to act as a low-efficacy partial agonist in β-arrestin recruitment assays.[17] This highlights the importance of profiling ligands across multiple functional endpoints to build a complete picture of their selectivity.
| Assay Type | Receptor | JTE 907 Activity | Implication |
| cAMP Accumulation | CB2 | Inverse Agonist [1] | Canonical Gαi pathway activity |
| β-Arrestin Recruitment | CB2 | Low Efficacy Agonist [17] | Evidence of biased agonism |
| cAMP Accumulation | CB1 | Inactive [1] | Functionally selective for CB2 |
Conclusion
JTE 907 is a highly valuable pharmacological tool characterized by a strong selectivity for the CB2 receptor over the CB1 receptor. This selectivity is evident at both the level of binding affinity and functional activity.
-
Binding Selectivity: Radioligand binding assays demonstrate that JTE 907 binds to the human CB2 receptor with a 66-fold higher affinity than to the human CB1 receptor. This selectivity is even more pronounced in rodent species.[1]
-
Functional Selectivity: In canonical G protein signaling pathways, JTE 907 acts as a potent inverse agonist at CB2 receptors while showing no activity at CB1 receptors.[1]
The comprehensive characterization of JTE 907, utilizing the methodologies described herein, validates its use as a selective CB2 modulator in preclinical research. The emerging data on its potential for biased agonism further underscores the necessity for a multi-assay approach in modern drug discovery to fully understand the nuanced pharmacology of novel receptor ligands.
References
-
Iwamura, H., Suzuki, H., Ueda, Y., Kaya, T., & Inaba, T. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. Journal of Pharmacology and Experimental Therapeutics, 296(2), 420–425. [Link]
-
Bio-Techne. (n.d.). JTE 907 (2479) by Tocris. Retrieved February 25, 2026, from [Link]
-
Dhital, S., et al. (2019). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. PMC - NIH. [Link]
-
Wikipedia. (n.d.). JTE-907. Retrieved February 25, 2026, from [Link]
-
Semantic Scholar. (n.d.). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Retrieved February 25, 2026, from [Link]
-
Earth Buddy. (2024, February 12). The Difference in CB1 and CB2 Receptors For Pets. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Signaling pathways of CB1 and CB2 receptors. Retrieved February 25, 2026, from [Link]
-
Chiurchiù, V., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. PubMed. [Link]
-
Gonzalez-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PMC - NIH. [Link]
-
BindingDB. (n.d.). Ki Summary for BDBM50000729. Retrieved February 25, 2026, from [Link]
-
Ibsen, M. S., et al. (2017). CB1 & CB2 Receptor Pharmacology. PMC - NIH. [Link]
-
Soethoudt, M., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
-
Gonzalez-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PubMed. [Link]
-
Soethoudt, M., et al. (2017). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. PMC - NIH. [Link]
-
Eurofins DiscoverX. (n.d.). CB2 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 25, 2026, from [Link]
-
Celtarys Research. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Retrieved February 25, 2026, from [Link]
-
MDPI. (2023, December 15). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Retrieved February 25, 2026, from [Link]
-
MDPI. (2021, March 22). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. Retrieved February 25, 2026, from [Link]
-
eGrove. (2020, May 9). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. Retrieved February 25, 2026, from [Link]
-
Frontiers. (2023, August 11). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Binding affinity and selectivity (CB2 vs. CB1) of different... Retrieved February 25, 2026, from [Link]
-
BindingDB. (n.d.). Ki Summary for BDBM50000729. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Functional characterization of CB2 by G protein-activation assay. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of JTE 907 on human β-cell proliferation. Retrieved February 25, 2026, from [Link]
-
Molecules. (2023). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. PMC - NIH. [Link]
-
ACS Central Science. (2024, March 11). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. Retrieved February 25, 2026, from [Link]
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTE 907 (2479) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. JTE-907 - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. earthbuddypet.com [earthbuddypet.com]
- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: JTE 907 in Regulatory T Cell (Treg) Differentiation and Inflammation
[1]
Executive Summary: The JTE 907 Paradox
In the landscape of cannabinoid immunopharmacology, JTE 907 occupies a unique and somewhat paradoxical niche. Classically defined as a selective Cannabinoid Receptor 2 (CB2) inverse agonist , JTE 907 binds to CB2 with high affinity (
However, contrary to the standard dogma where CB2 agonists are required for anti-inflammatory effects, JTE 907 has been demonstrated to drive naïve CD4+ T cells toward a FoxP3+ Regulatory T cell (Treg) phenotype . This guide dissects the specific p38 MAPK/STAT5A signaling axis responsible for this effect and provides a validated workflow for using JTE 907 to modulate T cell plasticity in inflammatory models.
Pharmacological Profile & Mechanism of Action[1][2][3][4]
Chemical Identity and Selectivity
JTE 907 is a quinolone derivative designed to target the peripheral cannabinoid receptor (CB2) without engaging the central CB1 receptor, thereby avoiding psychotropic side effects.
| Property | Specification |
| Chemical Name | N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide |
| Target | Cannabinoid Receptor 2 (CNR2/CB2) |
| Functional Class | Selective Inverse Agonist |
| Selectivity Ratio | > 2000-fold selective for CB2 over CB1 (Rat) |
| Solubility | DMSO (up to 20 mg/mL); Ethanol (low) |
The Signaling Paradox: Inverse Agonism vs. Treg Induction
While CB2 couples to
Key Mechanistic Insight: Treatment of naïve Th0 cells with JTE 907 triggers the phosphorylation of p38 MAPK. Activated p38 subsequently facilitates the activation of STAT5A (Signal Transducer and Activator of Transcription 5A). STAT5A is a critical transcription factor that binds to the promoter region of Foxp3, the master regulator of Treg lineage commitment.
Pathway Visualization
The following diagram illustrates the divergence between classical CB2 signaling and the JTE 907-mediated Treg differentiation pathway.
Figure 1: JTE 907 signaling cascade. Unlike standard agonists that lower cAMP, JTE 907 engages a p38/STAT5A axis to drive FoxP3 expression.
Experimental Protocol: In Vitro Treg Differentiation
This protocol describes the generation of Tregs from murine splenocytes using JTE 907 as the differentiation driver.[1][2] This system is self-validating: the output must be confirmed via Flow Cytometry for FoxP3 expression.
Reagents and Materials
-
Source: Spleens from C57BL/6 mice (6–8 weeks old).
-
Isolation: CD4+ T Cell Isolation Kit (Magnetic bead separation).
-
Culture Media: RPMI 1640 + 10% FBS + Pen/Strep + 50 µM
-mercaptoethanol. -
Activation: Anti-CD3
(plate-bound) and Anti-CD28 (soluble). -
Differentiation Agent: JTE 907 (dissolved in DMSO).
-
Controls:
-
Negative: Th0 (Anti-CD3/28 only).
-
Positive: TGF-
(2 ng/mL) + IL-2.
-
Step-by-Step Workflow
Step 1: Plate Coating (Day -1)
-
Dilute anti-CD3
antibody to 2 µg/mL in sterile PBS. -
Add 50 µL/well to a 96-well U-bottom plate.
-
Incubate overnight at 4°C. Wash 2x with PBS before use.
Step 2: CD4+ T Cell Isolation (Day 0)
-
Harvest spleens and prepare a single-cell suspension.
-
Lyse Red Blood Cells (RBC lysis buffer).
-
Perform magnetic negative selection to isolate naïve CD4+ T cells (Purity >95% required).
Step 3: Culture and Treatment (Day 0)
-
Resuspend CD4+ cells at
cells/mL in culture media containing soluble anti-CD28 (1 µg/mL). -
JTE 907 Treatment: Add JTE 907 to experimental wells.
-
Optimal Concentration Range: 1 µM – 10 µM.
-
Note: Perform a dose-response curve (0.1, 1, 3, 10 µM) for initial validation.
-
-
Seed 200 µL of cell suspension into the anti-CD3 coated wells.
Step 4: Incubation and Expansion
-
Incubate at 37°C, 5% CO2 for 72–96 hours.
-
Do not disturb the cell pellet during the first 48 hours.
Step 5: Analysis (Day 3/4)
-
Stain for surface markers: CD4 (FITC), CD25 (PE).
-
Fix and permeabilize (FoxP3 Staining Buffer Set).
-
Stain for intracellular FoxP3 (APC).
Protocol Visualization
Figure 2: Workflow for JTE 907-mediated Treg differentiation.
Data Interpretation and Validation
When analyzing the Flow Cytometry data, successful differentiation via JTE 907 should yield the following profile compared to Th0 controls.
Expected Quantitative Outcomes
| Marker | Th0 Control (No JTE 907) | JTE 907 Treated (10 µM) | Interpretation |
| CD4+ | > 95% | > 95% | Confirms T cell purity. |
| CD25+ | Low/Intermediate | High | Indicates activation and IL-2R |
| FoxP3+ | < 5% | 15% – 30% | Primary Endpoint: Indicates Treg lineage commitment. |
| IL-10 | Low | High | Functional readout (anti-inflammatory cytokine). |
Troubleshooting
-
Low FoxP3 induction: Verify JTE 907 solubility. If precipitation occurs in media, reduce concentration or ensure rapid vortexing during addition.
-
High Cell Death: JTE 907 > 20 µM can be cytotoxic. Ensure viability dye (e.g., 7-AAD) is included in FACS panel.
-
Pathway Validation: To confirm the mechanism, pre-treat cells with SB203580 (p38 inhibitor). This should abolish the JTE 907-induced FoxP3 upregulation.
Therapeutic Implications: Inflammation and IBD[1][3]
The ability of JTE 907 to induce Tregs translates into significant in vivo anti-inflammatory effects, particularly in models of Inflammatory Bowel Disease (IBD).[1][5][2]
DNBS-Induced Colitis Model
In murine models of colitis (induced by DNBS), oral or intraperitoneal administration of JTE 907 has been shown to:
-
Increase the frequency of CD4+CD25+FoxP3+ Tregs in the lamina propria.
-
Reduce macroscopic disease scores (weight loss, colon shortening).
-
Downregulate pro-inflammatory cytokines (TNF-
, IL-1 ) while upregulating TGF- and IL-10.[6]
Drug Development Relevance
-
Targeting the "Brake": Unlike agonists that globally activate CB2, JTE 907 suggests that modulating the conformation of CB2 (via inverse agonism) can trigger specific downstream effectors (p38/STAT5) beneficial for autoimmunity.
-
Immuno-Oncology Caution: While beneficial for autoimmunity, JTE 907-induced Treg generation could theoretically suppress anti-tumor immunity. This contrasts with the use of CB2 antagonists to break tolerance in cancer. Researchers must contextualize the use of JTE 907 based on the disease model (Autoimmunity = Beneficial; Cancer = Potential Risk).
References
-
Gentili, M., et al. (2019). Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease. Pharmacological Research, 141, 21-31.
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[7] Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.
-
McKallip, R. J., et al. (2002). Targeting CB2 cannabinoid receptors as a novel therapy to treat malignant lymphoblastic disease. Blood, 100(2), 627-634.
-
Robinson, R. H., et al. (2013). A CB2-selective cannabinoid suppresses T-cell activities and increases Tregs and IL-10.[8] Journal of Neuroimmune Pharmacology, 8(5), 1251-1258.
-
MacKenzie, K. D., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets.[9] Biomolecules, 11(3), 475.
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 4. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CB2-Selective Cannabinoid Suppresses T-cell Activities and Increases Tregs and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Pharmacological Modulation of cAMP: The Inverse Agonist Profile of JTE 907 at CB2 Receptors
[1][2]
Executive Summary
JTE 907 is a highly selective, quinolone-based ligand for the Cannabinoid Receptor 2 (CB2).[1] Unlike neutral antagonists that merely block agonist binding, JTE 907 functions primarily as an inverse agonist in systems exhibiting constitutive receptor activity.
In the context of cyclic AMP (cAMP) assays, JTE 907 is a critical tool for validating CB2 receptor expression and basal signaling tone. While forskolin is utilized to elevate intracellular cAMP to detectable levels, JTE 907 distinguishes itself by reversing the tonic inhibition of Adenylyl Cyclase (AC) mediated by spontaneously active CB2 receptors. This guide details the mechanistic underpinnings, experimental protocols, and data interpretation required to utilize JTE 907 effectively in drug discovery workflows.
Mechanistic Principles
To understand the effect of JTE 907 on forskolin-stimulated cAMP, one must first grasp the "Two-State Model" of GPCR signaling.
The Constraint
The CB2 receptor couples preferentially to
-
Basal State: In overexpression systems (e.g., CHO-hCB2), CB2 receptors often display constitutive activity, meaning a fraction of receptors spontaneously couple to
without ligand presence. This creates a "tonic brake" on cAMP production. -
Forskolin: A diterpene that directly activates AC, bypassing the receptor. It is used to raise the "ceiling" of cAMP production so that
inhibition can be measured as a reduction in signal.
JTE 907: The Inverse Agonist
JTE 907 binds to the CB2 receptor and stabilizes it in an inactive conformation .
-
Mechanism: By preventing the spontaneous coupling of CB2 to
, JTE 907 removes the "tonic brake" on Adenylyl Cyclase. -
Net Effect: In the presence of forskolin, JTE 907 treatment results in higher cAMP levels than forskolin alone (Vehicle control). This elevation above baseline is the defining signature of inverse agonism.
Signaling Pathway Visualization
Figure 1: JTE 907 stabilizes the inactive CB2 state, preventing
Experimental Protocol: cAMP Modulation Assay
This protocol is designed for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF® detection mode, using CHO cells stably expressing human CB2 (CHO-hCB2).
Reagents & Preparation
-
Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4) and 0.1% BSA (Fatty-acid free).
-
PDE Inhibitor: 500 µM IBMX (3-isobutyl-1-methylxanthine). Critical: Prevents cAMP degradation to maintain signal stability.
-
Forskolin Stock: 10 mM in DMSO. Working concentration: 1–10 µM (titrate to achieve EC80).
-
JTE 907 Stock: 10 mM in DMSO. Working concentration: Dose-response (e.g., 1 nM to 10 µM).
Workflow Logic
To accurately measure inverse agonism, the compound (JTE 907) must be present before or during the establishment of the equilibrium between the receptor and the G-protein.
Step-by-Step Methodology
-
Cell Seeding: Harvest CHO-hCB2 cells and resuspend in Assay Buffer + IBMX (500 µM). Seed 2,000–5,000 cells/well in a 384-well low-volume white plate.
-
Compound Pre-incubation: Add 5 µL of JTE 907 (2x concentration). Incubate for 15 minutes at Room Temperature (RT).
-
Why? Allows JTE 907 to bind and shift the receptor equilibrium toward the inactive state (
).
-
-
Stimulation: Add 5 µL of Forskolin (2x concentration, final 1–5 µM). Incubate for 30–45 minutes at RT.
-
Control: Vehicle wells receive DMSO + Forskolin (Basal reference).
-
-
Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions. Incubate 1 hour.
-
Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620*10^4).
Workflow Visualization
Figure 2: Sequential addition ensures JTE 907 engages the receptor prior to maximal AC stimulation.
Data Analysis & Interpretation
The data should be normalized to the Forskolin-only control (defined as 0% inhibition or 100% activity, depending on normalization preference).
Expected Results Matrix
| Treatment Condition | Receptor State | AC Activity | cAMP Level | Interpretation |
| Vehicle (No Fsk) | Basal | Low | Very Low | Background noise. |
| Vehicle + Fsk | Constitutive Active ( | High (Restrained) | Baseline (100%) | Reference point. |
| Agonist (CP55,940) + Fsk | Fully Active ( | Inhibited | Decreased (<100%) | Classical |
| JTE 907 + Fsk | Inactive ( | Unrestrained | Increased (>100%) | Inverse Agonism. Removal of basal |
Calculating Inverse Agonism
To quantify the effect of JTE 907, use the following calculation if normalizing to the Forskolin baseline:
-
Note: In high-expression systems, JTE 907 can increase cAMP by 20–50% over the forskolin baseline.
Scientific Integrity: Nuances & Troubleshooting
Species Selectivity
JTE 907 exhibits varying affinity across species. It is crucial to match the concentration range to the specific receptor ortholog used:
-
Rat CB2:
(Very High Affinity) -
Mouse CB2:
[1] -
Human CB2:
(Moderate Affinity) -
Implication: When using human cell lines, slightly higher concentrations (up to 1-10 µM) may be required to see full inverse agonism compared to rodent tissues [1].
Off-Target Effects (The "Islet" Exception)
While JTE 907 is a gold-standard CB2 inverse agonist in lymphoid and neural tissues, recent data suggests off-target activity in pancreatic islets . In human islets, JTE 907 has been observed to stimulate insulin secretion via a
-
Recommendation: Use caution when interpreting JTE 907 data in complex primary tissue assays; validate with a second, structurally distinct inverse agonist (e.g., SR144528) to confirm CB2 specificity.
Solvent Tolerance
JTE 907 is hydrophobic. Ensure final DMSO concentration in the assay well does not exceed 0.5%, as high DMSO can non-specifically modulate Adenylyl Cyclase activity or membrane fluidity, masking the receptor effect.
References
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[1][4] Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.[1][4][5]
-
Gentili, M., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease.[5] Pharmacological Research, 141, 21-31.[5]
-
Raitio, K.H., et al. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists.[4] Journal of Medicinal Chemistry, 49(6), 2022-2027.[4]
-
Tocris Bioscience.
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTE-907 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
JTE 907: A Technical Guide to its Modulation of Pruritus and Atopic Dermatitis for the Research Professional
This guide provides an in-depth technical overview of JTE 907, a selective cannabinoid receptor 2 (CB2R) inverse agonist, and its application in preclinical research models of pruritus and atopic dermatitis (AD). It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in their studies.
The Cutaneous Endocannabinoid System: A Briefing on the Therapeutic Landscape
The skin possesses a complex and locally acting endocannabinoid system (ECS) that plays a crucial role in maintaining homeostasis.[1][2] This system, comprising endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes for their synthesis and degradation, is integral to regulating skin cell proliferation, differentiation, and immune responses.[2][3] The two primary cannabinoid receptors, CB1 and CB2, are expressed in various skin cells, including keratinocytes, mast cells, and immune cells.[1][3]
The CB2 receptor, in particular, is predominantly found on immune cells and in peripheral tissues, making it a compelling target for modulating inflammation and immune-mediated skin disorders without the psychoactive effects associated with CB1 receptor activation.[1][4] In the context of atopic dermatitis, a chronic inflammatory skin disease characterized by intense pruritus (itching) and eczematous lesions, the ECS and specifically the CB2 receptor have emerged as a significant area of investigation.[1]
JTE 907: A Profile of a Selective CB2R Inverse Agonist
JTE 907, with the chemical name N-(benzo[1][5]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist for the CB2 receptor.[6] Unlike a neutral antagonist which simply blocks receptor activation by an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist.[4] In the case of the CB2 receptor, which is constitutively active to some degree, JTE 907 reduces its basal level of activity.[4] This mechanism of action is crucial to its effects on immune modulation and inflammation.
Mechanistic Insights: How JTE 907 Modulates Pruritus and Atopic Dermatitis
The therapeutic potential of JTE 907 in atopic dermatitis and pruritus is rooted in its ability to modulate the underlying inflammatory and neuronal pathways. While CB2 receptor agonists are generally considered anti-inflammatory, the paradoxical anti-inflammatory effects of CB2R inverse agonists like JTE 907 suggest a more complex regulatory role for this receptor.[7]
Signaling Pathways
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o.[8] Activation of CB2R by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8] As an inverse agonist, JTE 907 is proposed to stabilize the inactive conformation of the CB2 receptor, leading to an increase in cAMP levels.[9]
This modulation of cAMP can have profound effects on downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[8] Furthermore, studies have shown that JTE 907 can drive the differentiation of T cells towards a regulatory T cell (Treg) phenotype, a cell type crucial for maintaining immune tolerance and suppressing inflammatory responses.[10][11] This effect is mediated through the phosphorylation of p38 and activation of STAT5A.[10]
Immunomodulatory Effects
In preclinical models of atopic dermatitis, JTE 907 has demonstrated significant anti-inflammatory and anti-pruritic effects.[6] Repeated oral administration of JTE 907 has been shown to suppress spontaneous scratching behavior and cutaneous nerve activity in NC/Nga mice, a model that spontaneously develops AD-like lesions.[6] This effect is comparable to that of established treatments like tacrolimus and betamethasone, but notably, JTE 907 did not induce weight loss, a common side effect of glucocorticoids.[6]
The immunomodulatory actions of JTE 907 are likely multifaceted. By promoting a Treg phenotype, it can help to dampen the exaggerated Th2-mediated immune response characteristic of atopic dermatitis.[10][11][12] Furthermore, while mast cell degranulation is a key driver of pruritus, some evidence suggests that JTE 907 may exert its anti-pruritic effects through a mast cell-independent mechanism, potentially by directly or indirectly modulating sensory nerve activity.[13]
Experimental Protocols for Preclinical Evaluation
To rigorously assess the therapeutic potential of JTE 907, well-defined and reproducible animal models of atopic dermatitis and pruritus are essential. Below are detailed protocols for commonly used models.
Hapten-Induced Atopic Dermatitis Models
Haptens are small molecules that can induce an immune response when bound to a carrier protein. Oxazolone (OXZ) and 2,4-Dinitrochlorobenzene (DNCB) are frequently used to induce AD-like skin inflammation in mice.
This model is characterized by a robust inflammatory response and is suitable for evaluating the efficacy of anti-inflammatory compounds.
Step-by-Step Methodology:
-
Animals: 6-8 week old female BALB/c mice.
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply 100 µL of 1.5% oxazolone (in acetone) to the shaved abdomen.[14]
-
Challenge (Beginning Day 7): Apply 20 µL of 1% oxazolone (in acetone) to the anterior and posterior surfaces of the right ear.[14] This challenge can be repeated every other day or as per the study design to induce a chronic inflammatory state.[15][16]
-
JTE 907 Administration: JTE 907 can be administered orally (e.g., 1-10 mg/kg/day) or topically, starting before or after the challenge phase, depending on whether a prophylactic or therapeutic effect is being investigated.[6]
-
Outcome Measures:
-
Ear Thickness: Measure the thickness of both ears daily using a digital caliper. The difference in thickness between the right (challenged) and left (unchallenged) ear is an indicator of edema.[14][17]
-
Clinical Score: Score the severity of skin lesions on the back and/or ears based on erythema, scaling, and excoriation.[18]
-
Histology: At the end of the experiment, collect skin tissue for histological analysis. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[17][19] Use Toluidine blue staining to identify and quantify mast cells.[19]
-
Immunohistochemistry: Stain for markers such as CD3 to identify T-cell infiltration.[19]
-
Cytokine Analysis: Analyze serum or tissue homogenates for levels of key cytokines (e.g., IL-4, IL-13, IFN-γ) using ELISA or multiplex assays.
-
This model is also widely used and effectively reproduces many features of human AD.[20]
Step-by-Step Methodology:
-
Animals: 6-8 week old female BALB/c mice.
-
Sensitization: Apply a low concentration of DNCB (e.g., 0.1%) to the shaved dorsal skin.
-
Challenge: After a sensitization period (e.g., 5-7 days), repeatedly apply a slightly higher concentration of DNCB (e.g., 0.2-0.5%) to the same area to elicit a chronic inflammatory response.[20] The frequency of application can vary (e.g., 2-3 times per week for several weeks).
-
JTE 907 Administration: As described for the oxazolone model.
-
Outcome Measures: Similar to the oxazolone model, including clinical scoring, histology, and cytokine analysis.
Allergen-Induced Atopic Dermatitis Model
This model utilizes a common allergen, such as house dust mite (HDM) extract, to induce an AD-like phenotype, which may have greater clinical relevance.
Step-by-Step Methodology:
-
Animals: NC/Nga or BALB/c mice are suitable for this model.[21][22]
-
Induction: Repeatedly apply a crude extract of Dermatophagoides farinae (a common house dust mite) to the shaved back skin of the mice.[21][23] This is typically done several times a week for multiple weeks.[21]
-
JTE 907 Administration: As described in the hapten-induced models.
-
Outcome Measures:
-
Scratching Behavior: Quantify scratching bouts over a defined period. This can be done manually by observing video recordings or by using automated systems that employ machine learning algorithms for more objective and detailed analysis.[5][24][25][26][27]
-
Serum IgE Levels: Measure total and HDM-specific IgE levels in the serum, as elevated IgE is a hallmark of atopic diseases.[21]
-
Histology and Cytokine Analysis: As described previously.
-
Data Presentation and Interpretation
To facilitate the interpretation and comparison of experimental data, it is recommended to present quantitative results in a clear and structured format.
Table 1: Effect of Oral JTE 907 on Spontaneous Scratching and Dermatitis Score in NC/Nga Mice
| Treatment Group | Dose (mg/kg/day) | Mean Scratching Bouts (per hour) | Dermatitis Score (at Day 20) |
| Vehicle | - | 127 ± 21 | 2.8 ± 0.2 |
| JTE 907 | 1 | 85 ± 15 | 2.5 ± 0.3 |
| JTE 907 | 10 | 62 ± 12 | 2.1 ± 0.2 |
| Tacrolimus | 1 | 68 ± 14 | 2.0 ± 0.2 |
| Betamethasone | 1 | 75 ± 16 | 3.2 ± 0.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data adapted from Maekawa et al., 2006.[6] |
Table 2: Expected Modulation of Key Biomarkers by JTE 907 in an AD Model
| Biomarker | Expected Change with JTE 907 | Method of Analysis |
| Inflammatory Infiltrate | ||
| T-cells (CD3+) | ↓ | Immunohistochemistry |
| Mast Cells | ↓ | Toluidine Blue Staining |
| Epidermal Changes | ||
| Epidermal Thickness (Acanthosis) | ↓ | H&E Staining, Morphometry |
| Th2-Associated Cytokines | ||
| IL-4 | ↓ | ELISA, qPCR |
| IL-13 | ↓ | ELISA, qPCR |
| Serum Immunoglobulins | ||
| Total IgE | ↓ | ELISA |
| Treg-Associated Markers | ||
| FoxP3 | ↑ | Immunohistochemistry, qPCR |
| IL-10 | ↑ | ELISA, qPCR |
Conclusion and Future Directions
JTE 907 represents a valuable pharmacological tool for investigating the role of the CB2 receptor in pruritus and atopic dermatitis. Its unique mechanism as an inverse agonist offers a distinct approach to modulating the cutaneous endocannabinoid system. The experimental protocols and assessment methods outlined in this guide provide a robust framework for preclinical studies aimed at elucidating its therapeutic potential.
Future research should focus on further dissecting the downstream signaling pathways affected by JTE 907 in different skin cell types, including sensory neurons and keratinocytes. Additionally, exploring its efficacy in a wider range of preclinical models, including those that incorporate genetic predispositions to atopic dermatitis, will provide a more comprehensive understanding of its potential clinical utility. The continued investigation of JTE 907 and other CB2R modulators holds promise for the development of novel, non-steroidal therapies for atopic dermatitis and other pruritic inflammatory skin diseases.
References
-
Automating identification and quantification of mouse scratch behavior in video recordings. (2025). Broad Institute. Retrieved from [Link]
-
What are CB2 inverse agonists and how do they work? (2024). Axim Biotechnologies. Retrieved from [Link]
-
What is the Cb2 Receptor? (2024). Sugar Mountain Trading Co. Retrieved from [Link]
-
Long-term scratching analysis of mice using machine learning. (2025). PNAS Nexus. Retrieved from [Link]
-
Matsuoka, H., et al. (2003). A mouse model of the atopic eczema/dermatitis syndrome by repeated application of a crude extract of house-dust mite Dermatophagoides farinae. Allergy, 58(2), 139-45. Retrieved from [Link]
-
Costantino, C. M., et al. (2018). Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease. Pharmacological Research, 141, 21-31. Retrieved from [Link]
-
Costantino, C. M., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 21-31. Retrieved from [Link]
-
Caruso, A., et al. (2014). Establishing an allergic eczema model employing recombinant house dust mite allergens Der p 1 and Der p 2 in BALB/c mice. Immunology Letters, 162(1 Pt A), 120-9. Retrieved from [Link]
-
Du, Y., et al. (2018). Cannabinoid 2 receptor attenuates inflammation during skin wound healing by inhibiting M1 macrophages rather than activating M2 macrophages. Journal of Inflammation, 15, 24. Retrieved from [Link]
-
Noro, K., et al. (2025). Long-term scratching analysis of mice using machine learning. PNAS Nexus, 4(9), pgaf292. Retrieved from [Link]
-
A novel procedure to induce AD-like skin lesions in mice using a house dust mite extract and staphylococcal enterotoxin B. (2026). La Jolla Institute for Immunology. Retrieved from [Link]
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice. European Journal of Pharmacology, 542(1-3), 179-83. Retrieved from [Link]
-
CB2 Receptors: The Forgotten Key to Body and Immunity Balance. (2025). Cannadorra.com. Retrieved from [Link]
-
Liu, Y., et al. (2021). Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy. eLife, 10, e65324. Retrieved from [Link]
-
Ozonated Sunflower Oil (OSO) Alleviates Inflammatory Responses in Oxazolone- Induced Atopic Dermatitis (AD)-Like Mice and LPS. (2024). Semantic Scholar. Retrieved from [Link]
-
Jin, H., et al. (2009). Animal models of atopic dermatitis. Journal of Investigative Dermatology, 129(1), 31-40. Retrieved from [Link]
-
A refined comparative mouse model of acute and chronic atopic dermatitis. (2025). Journal of Animal Science and Technology. Retrieved from [Link]
-
Nolte, H., et al. (2013). Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells. Disease Models & Mechanisms, 6(2), 474-83. Retrieved from [Link]
-
The endocannabinoid system in the skin. (2020). Kalapa Clinic. Retrieved from [Link]
-
Bae, I. H., et al. (2010). Histological and immunohistochemical comparison of three murine atopic dermatitis models. Experimental Dermatology, 19(8), e310-2. Retrieved from [Link]
-
Kabashima, K. (2019). Research Techniques Made Simple: Mouse Models of Atopic Dermatitis. Journal of Investigative Dermatology, 139(4), 748-753.e1. Retrieved from [Link]
-
Dermatitis, Contact, Oxazolone-Induced, Acute. Pharmacology Discovery Services. Retrieved from [Link]
-
Feng, J., et al. (2022). An Atopic Dermatitis-Like Mouse Model by Alternate Epicutaneous Application of Dinitrofluorobenzene and an Extract of Dermatophagoides farinae. Frontiers in Medicine, 9, 843230. Retrieved from [Link]
-
Noro, K., et al. (2025). Long-term scratching analysis of mice using machine learning. PNAS Nexus, 4(9), pgaf292. Retrieved from [Link]
-
Oxazolone Atopic Dermatitis model. Imavita. Retrieved from [Link]
-
The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update. (2024). MDPI. Retrieved from [Link]
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179-83. Retrieved from [Link]
-
Kiran, S., et al. (2022). Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis. Pharmaceutics, 14(5), 936. Retrieved from [Link]
-
Turcotte, C., et al. (2016). The CB2 receptor and its role as a regulator of inflammation. Journal of Leukocyte Biology, 100(6), 1-16. Retrieved from [Link]
-
Induction of atopic dermatitis (AD)-like symptoms in NC/Nga mutant mice with repeated topical applications of the hapten, oxazolone. Charles River Laboratories. Retrieved from [Link]
-
Model of atopic dermatitis in mice: feedback - Newsletter #6. (2019). Etap Lab. Retrieved from [Link]
-
Wiley, J. L., et al. (2016). Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity. Frontiers in Pharmacology, 7, 507. Retrieved from [Link]
-
The Skin Histopathology of Pro- and Parabiotics in a Mouse Model of Atopic Dermatitis. (2024). MDPI. Retrieved from [Link]
-
Gertsch, J. (2008). Anti-inflammatory cannabinoids in diet – towards a better understanding of CB2 receptor action? Communicative & Integrative Biology, 1(1), 26-28. Retrieved from [Link]
-
Baswan, S. M., et al. (2020). Therapeutic Potential of Cannabidiol (CBD) for Skin Health and Disorders. Clinical, Cosmetic and Investigational Dermatology, 13, 927-942. Retrieved from [Link]
-
CB2 Antagonism. CannaKeys. Retrieved from [Link]
-
Kim, H. J., et al. (2016). Selective Cannabinoid Receptor-1 Agonists Regulate Mast Cell Activation in an Oxazolone-Induced Atopic Dermatitis Model. Annals of Dermatology, 28(1), 28-35. Retrieved from [Link]
-
Higashi, N., et al. (2001). Cytokine Expression of Skin T-lymphocytes from Patients with Atopic Dermatitis. Acta Dermato-Venereologica, 81(1), 3-7. Retrieved from [Link]
-
Oetjen, L. K., et al. (2017). Cytokine Modulation of Atopic Itch. Current Opinion in Immunology, 48, 59-65. Retrieved from [Link]
-
McKillop, A. M., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3241. Retrieved from [Link]
-
Interplay of cytokines in the pathophysiology of atopic dermatitis: insights from Murin models and human. (2022). Frontiers in Immunology. Retrieved from [Link]
-
Potential Aspects of the Use of Cytokines in Atopic Dermatitis. (2024). MDPI. Retrieved from [Link]
-
The Efficacy and Effectiveness of the Biological Treatment of Pruritus in the Course of Atopic Dermatitis. (2024). MDPI. Retrieved from [Link]
-
Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis. Animal Medical & Surgical Hospital. Retrieved from [Link]
Sources
- 1. sugarmountaintrading.com [sugarmountaintrading.com]
- 2. The endocannabinoid system in the skin | Kalapa Clinic [kalapa-clinic.com]
- 3. dovepress.com [dovepress.com]
- 4. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. thestacks.org [thestacks.org]
- 6. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. ovid.com [ovid.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.criver.com [assets.criver.com]
- 17. JAST (Journal of Animal Science and Technology) [ejast.org]
- 18. imavita.com [imavita.com]
- 19. researchgate.net [researchgate.net]
- 20. Model of atopic dermatitis in mice: feedback - Newsletter #6 - Etap Lab [etap-lab.com]
- 21. A mouse model of the atopic eczema/dermatitis syndrome by repeated application of a crude extract of house-dust mite Dermatophagoides farinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishing an allergic eczema model employing recombinant house dust mite allergens Der p 1 and Der p 2 in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. beaumont.cloud-cme.com [beaumont.cloud-cme.com]
- 24. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Long-term scratching analysis of mice using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: JTE 907 Solubility & Formulation for In Vivo Administration
Abstract & Core Mechanism
JTE 907 is a highly selective Cannabinoid Receptor 2 (CB2) inverse agonist/antagonist .[1] Unlike non-selective cannabinoids, it binds with high affinity to CB2 (
Successful in vivo administration requires overcoming its high lipophilicity (LogP ~4.5–5.0). Improper formulation leads to precipitation upon contact with aqueous physiological fluids, resulting in erratic bioavailability, peritoneal irritation, or micro-embolisms. This guide provides a validated protocol for solubilizing JTE 907 using a DMSO/Surfactant/Aqueous co-solvent system suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection.
Physicochemical Properties & Solubility Profile[2][3][4][5][6][7]
JTE 907 is a hydrophobic organic molecule.[2] While highly soluble in organic solvents, it is practically insoluble in pure water.
Table 1: Solubility Limits
| Solvent | Solubility Limit (Max) | Application Note |
| DMSO | ~43–100 mg/mL | Recommended Stock Solvent. Hygroscopic; keep sealed. |
| Ethanol | ~4–10 mg/mL | Lower solubility than DMSO; use as secondary co-solvent only. |
| Water / PBS | < 0.1 mg/mL | Insoluble. Requires surfactant/co-solvent for formulation. |
| Corn Oil | ~5–10 mg/mL | Suitable for Oral Gavage (PO) only. Slow absorption. |
Vehicle Selection Strategy
For in vivo studies, pure DMSO cannot be administered due to severe toxicity and hemolysis. A "co-solvent system" is required to maintain solubility while reducing DMSO concentration to safe levels (<10%).
Validated Vehicle Formulations
-
Option A (Preferred for IP/SC): 5% DMSO / 5% Tween 80 / 90% Saline.
-
Option B (Alternative for High Dose): 5% Ethanol / 5% Cremophor EL / 90% Saline.
-
Option C (Oral Gavage): 0.5% Methylcellulose (suspension) or Corn Oil.
Decision Logic for Vehicle Selection
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and concentration requirements.
Detailed Preparation Protocol (IP Injection)
Target Formulation: 1 mg/mL JTE 907 in [5% DMSO / 5% Tween 80 / 90% Saline]. Dosage Example: 10 mg/kg for a 25g mouse (Volume = 250 µL).
Materials Required[5][7][8][9][10][11][12][13][14][15]
-
JTE 907 (Solid powder)
-
DMSO (Anhydrous, Cell culture grade)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)[3]
-
Vortex mixer
-
Sonicator (Water bath)
-
Syringe filters (0.22 µm, Nylon or PTFE - Do not use PVDF for DMSO)
Step-by-Step Workflow
Step 1: Prepare Stock Solution (20x Concentration)
-
Weigh 10 mg of JTE 907.
-
Add 500 µL of pure DMSO.
-
Vortex vigorously until completely dissolved.
-
QC Check: Solution must be crystal clear. If particles remain, sonicate for 30 seconds.
-
Result: 20 mg/mL Stock Solution.
-
Step 2: Add Surfactant (Critical Step)
-
Add 500 µL of Tween 80 directly to the DMSO stock.
-
Vortex gently to mix. The solution will become viscous.
-
Why? Adding surfactant before the aqueous phase coats the lipophilic drug molecules, preventing immediate precipitation when water is added.
-
Step 3: Dilution with Aqueous Buffer
-
Pre-warm 9.0 mL of Sterile Saline to 37°C.
-
Dropwise , add the DMSO/Tween mixture to the warm saline while vortexing continuously.
-
Caution: Do not dump the stock into the saline all at once. Rapid polarity change causes precipitation.
-
-
Sonicate the final mixture for 1-2 minutes to ensure homogeneity.
Step 4: Final Formulation Check
-
Final Volume: 10 mL
-
Final Concentration: 1 mg/mL JTE 907
-
Vehicle Composition: 5% DMSO, 5% Tween 80, 90% Saline.
-
Appearance: Clear to slightly opalescent. If cloudy/milky, precipitation has occurred.
Preparation Diagram
Figure 2: Sequential mixing order is critical. Never add Saline before Tween 80.
Administration & Dosing Guidelines
Intraperitoneal (IP) Injection[11][14][16]
-
Needle: 27G or 30G.
-
Location: Lower right quadrant of the abdomen (to avoid the cecum).
-
Volume: 10 mL/kg (e.g., 200–300 µL for a mouse).
-
Frequency: JTE 907 has a relatively short half-life; once daily (QD) or twice daily (BID) dosing is common in inflammation models.
Oral Gavage (PO)
-
Vehicle: Corn Oil is preferred for oral dosing as it promotes lymphatic absorption of lipophilic drugs.
-
Protocol: Dissolve JTE 907 directly into Corn Oil (requires sonication/stirring overnight) or suspend in 0.5% Methylcellulose.
-
Volume: 10 mL/kg.
Control Groups
Always include a Vehicle Control group receiving the exact same mixture (e.g., 5% DMSO / 5% Tween / 90% Saline) without the drug. DMSO and Tween can induce mild inflammation or histamine release; the control group normalizes these artifacts.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Precipitation (Cloudy) | Saline added too fast or too cold. | Re-make. Add saline dropwise. Warm saline to 37°C. |
| Precipitation (Crystals) | Concentration too high (>2 mg/mL). | Reduce concentration or switch to Vehicle B (Cremophor). |
| Animal Writhing | DMSO concentration >10% or pH issue. | Ensure DMSO is ≤5%. Check pH (should be ~7.0–7.4). |
| Drug not dissolving in DMSO | Old/Hydrated DMSO. | Use fresh, anhydrous DMSO. Sonicate at 40°C. |
References
-
Iwamura, H., et al. (2001). "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425. Link
-
Maekawa, T., et al. (2006).[4] "The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis."[4][5] European Journal of Pharmacology, 542(1-3), 179-183.[5] Link
-
Ueda, Y., et al. (2005). "Involvement of cannabinoid CB2 receptor-mediated response and efficacy of cannabinoid CB2 receptor inverse agonist, JTE 907, in cutaneous inflammation in mice."[1][4] European Journal of Pharmacology, 520(1-3), 164-171. Link
-
Tocris Bioscience. "JTE 907 Product Information & Solubility Data." Link
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JTE 907 | Cannabinoid R2/CB2 Inverse Agonists: Tocris Bioscience [rndsystems.com]
- 5. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Gavage Formulation of JTE-907 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of JTE-907 for oral gavage in mice. This document outlines the critical physicochemical properties of JTE-907, provides a rationale for vehicle selection, and offers detailed, step-by-step protocols for the preparation and administration of a stable and effective formulation.
Introduction to JTE-907
JTE-907, with the chemical name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective cannabinoid receptor 2 (CB2) inverse agonist.[1][3] It exhibits high binding affinity for human, mouse, and rat CB2 receptors and has demonstrated anti-inflammatory effects in various in vivo models.[1] Its mechanism of action involves the modulation of intracellular signaling pathways, such as cAMP production, making it a valuable tool for investigating the role of the CB2 receptor in health and disease.[1]
Understanding the therapeutic potential of JTE-907 in preclinical models necessitates a reliable and reproducible method for oral administration. Due to its physicochemical properties, JTE-907 presents formulation challenges that must be addressed to ensure accurate dosing and bioavailability.
Physicochemical Properties of JTE-907
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a suitable formulation.[4][5][6]
| Property | Value | Source |
| Molecular Weight | 438.48 g/mol | [2][7] |
| Formula | C24H26N2O6 | [2][7] |
| Solubility | DMSO: 43.85 mg/mL (100 mM)Ethanol: 4.38 mg/mL (10 mM) | [2][7] |
| Storage | Store at room temperature (solid). Stock solutions: -80°C for 6 months, -20°C for 1 month (under nitrogen). | [2][8] |
The limited aqueous solubility of JTE-907 necessitates the use of a specialized vehicle for oral administration in mice to ensure uniform suspension and accurate dosing.
Rationale for Vehicle Selection
The selection of an appropriate vehicle for oral gavage is critical and should be based on the compound's solubility, the required dose volume, and the potential for the vehicle itself to influence the experimental outcome.[9][10] For poorly water-soluble compounds like JTE-907, an aqueous suspension using a suspending agent is a common and effective approach.
This protocol recommends a vehicle composed of 0.5% (w/v) methylcellulose (MC) in sterile water . The rationale for this choice is as follows:
-
Inertness and Safety: Methylcellulose is a widely used, non-toxic, and pharmacologically inert polymer in pharmaceutical formulations.[11][12] It is generally regarded as safe for oral administration in rodents.[12][13]
-
Suspending Properties: Low-viscosity methylcellulose forms a stable suspension, preventing the sedimentation of the insoluble JTE-907 particles and ensuring a homogenous dose can be withdrawn for each animal.[13]
-
Reproducibility: A well-prepared methylcellulose suspension provides consistent dosing, which is crucial for the reliability of in vivo studies.
-
Minimal Physiological Impact: Compared to vehicles containing co-solvents like DMSO or surfactants like Tween 80, a simple methylcellulose suspension is less likely to cause gastrointestinal irritation or alter the absorption of the test compound.[9][10] While surfactants like Cremophor EL can be used to solubilize lipophilic drugs, they have been associated with their own biological effects.[14][15][16][17][18]
The following diagram illustrates the decision-making process for selecting an appropriate vehicle for a poorly soluble compound like JTE-907.
Caption: Workflow for selecting a suitable vehicle for JTE-907.
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose (low viscosity, e.g., 400 cP)
-
Sterile, deionized water
-
Sterile magnetic stir bar
-
Sterile graduated cylinder
-
Sterile beaker or flask
-
Hot plate/stirrer
Procedure:
-
Calculate the required amount of methylcellulose. For 100 mL of 0.5% methylcellulose, 0.5 g is needed.
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Add the methylcellulose powder to the hot water while stirring vigorously with a sterile magnetic stir bar. The methylcellulose will not dissolve at this stage but will disperse evenly.
-
Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold).
-
Continue stirring in a cold water bath until the solution becomes clear and viscous. This may take 15-30 minutes.
-
Store the prepared 0.5% methylcellulose vehicle in a sterile, sealed container at 2-8°C. The solution is stable for up to one week.
Preparation of JTE-907 Suspension for Oral Gavage
Materials:
-
JTE-907 powder
-
Prepared 0.5% methylcellulose vehicle
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate-sized sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Determine the required concentration of the JTE-907 suspension. This will depend on the desired dose (e.g., mg/kg) and the dosing volume (typically 10 mL/kg for mice).
-
Example Calculation for a 10 mg/kg dose:
-
For a 25 g mouse, the total dose is 0.25 mg.
-
With a dosing volume of 10 mL/kg, the mouse will receive 0.25 mL.
-
Therefore, the required concentration of the suspension is 1 mg/mL (0.25 mg / 0.25 mL).
-
-
-
Accurately weigh the required amount of JTE-907 powder.
-
Transfer the weighed JTE-907 to a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the tube (e.g., 1-2 mL).
-
Create a homogenous paste by gently triturating the powder with a sterile spatula or by vortexing. This step is crucial to prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously vortexing to ensure a uniform suspension.
-
(Optional) Sonicate the suspension in a water bath for 5-10 minutes to further reduce particle size and improve homogeneity.
-
Store the final suspension at 2-8°C and protect it from light. Prepare fresh daily.
The following diagram outlines the workflow for preparing the JTE-907 oral gavage formulation.
Caption: Workflow for the preparation of the JTE-907 oral gavage formulation.
Oral Gavage Procedure in Mice
This procedure should only be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared JTE-907 suspension
-
Appropriate-sized syringes (e.g., 1 mL)
-
Sterile, ball-tipped oral gavage needles (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Gently agitate the JTE-907 suspension before drawing up the dose to ensure homogeneity. A magnetic stirrer can be used at a low speed during the dosing procedure.[19]
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Draw up the calculated volume of the JTE-907 suspension into the syringe.
-
Gently but firmly restrain the mouse.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert to avoid tracheal intubation.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Conclusion
This application note provides a detailed and scientifically justified protocol for the formulation and oral administration of the CB2 inverse agonist JTE-907 in mice. By utilizing a 0.5% methylcellulose vehicle, researchers can achieve a stable and homogenous suspension, ensuring accurate and reproducible dosing for in vivo studies. Adherence to these protocols will contribute to the generation of high-quality, reliable data in the investigation of JTE-907's therapeutic potential.
References
-
Iwamura, H., Suzuki, H., Ueda, Y., Kaya, T., & Inaba, T. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. Journal of Pharmacology and Experimental Therapeutics, 296(2), 420–425. [Link]
-
Gentilini, F., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 534-546. [Link]
-
Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6413-6415. [Link]
-
Gentilini, F., et al. (2018). Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease. ResearchGate. [Link]
-
Rivera, P., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3209. [Link]
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179-183. [Link]
-
Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
de Campos, R. O., et al. (2003). Antinociceptive effects of Cremophor EL orally administered to mice. Brazilian Journal of Medical and Biological Research, 36(1), 95-98. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
-
CD Formulation. (n.d.). Methylcellulose. Retrieved from [Link]
-
Nishida, A., et al. (2013). Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice. British Journal of Nutrition, 109(4), 623-629. [Link]
-
ResearchGate. (2020). Which is the viscosity recommended for using Methyl cellulose to perform oral gavage (mice )?[Link]
-
Martin, A. L., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(4), 437-441. [Link]
-
ResearchGate. (n.d.). Cremophor EL. Retrieved from [Link]
-
Rivera, P., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PubMed. [Link]
-
Wang, Y., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. Pharmaceutics, 13(9), 1492. [Link]
-
Wang, Y., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35. PubMed. [Link]
-
PharmPK Discussion. (2006). Cremophor EL oral use in mice. [Link]
-
Ohta, H., et al. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2762-2765. [Link]
-
Shvarts, A., & Martirosyan, A. (2016). Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Journal of Pharmaceutical Sciences and Research, 8(7), 633-637. [Link]
-
Merck. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
-
Raytor. (2025). What Physical Properties of Pharmaceuticals Reveal About Drug Stability. Retrieved from [Link]
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 3. Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. merckgroup.com [merckgroup.com]
- 6. raytor.com [raytor.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Methylcellulose - CD Formulation [formulationbio.com]
- 13. Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Antinociceptive effects of Cremophor EL orally administered to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmpk.com [pharmpk.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of JTE 907 Stock Solutions for Cell Culture
Abstract & Introduction
JTE 907 is a highly selective inverse agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3][4][5] Unlike neutral antagonists that merely block agonist binding, JTE 907 actively suppresses the constitutive activity of CB2 receptors.[1] This distinction is critical in immunological and inflammation research, where CB2 receptors often exhibit basal signaling in the absence of endogenous ligands.[1]
This guide provides a standardized, error-proof workflow for solubilizing JTE 907, maintaining its stability, and applying it in cell culture systems (e.g., CHO, splenocytes, T-cells) without inducing solvent toxicity or precipitation.[1]
Key Mechanistic Insight
CB2 is typically G
-
Agonist (e.g., JWH-133): Further decreases cAMP.[1]
-
Inverse Agonist (JTE 907): Binds to the constitutively active receptor, stabilizing the inactive conformation, thereby increasing cAMP levels relative to the basal state.
Physicochemical Properties
Before handling, verify the batch-specific parameters. The values below are standard for high-purity (>98%) JTE 907.
| Property | Value | Notes |
| Chemical Name | N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide | |
| Molecular Weight | 438.48 g/mol | Use this for Molarity calculations.[1][2][5] |
| Formula | C | |
| Solubility (DMSO) | ~100 mM (43 mg/mL) | Recommended solvent. |
| Solubility (Ethanol) | ~10 mM (4.3 mg/mL) | Lower solubility; not recommended for high-conc stocks. |
| Solubility (Water) | Insoluble | Do not attempt to dissolve directly in media/buffer.[1] |
| Appearance | White to off-white crystalline solid |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a 10 mM master stock solution in anhydrous DMSO. Target Concentration: 10 mM (10 mmol/L). Batch Size: Example calculation for 5 mg of powder.
Reagents & Equipment[1][3]
-
Dimethyl sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.9%)[1]
-
Vortex mixer[1]
-
Amber glass vials or polypropylene microcentrifuge tubes (low protein binding)[1]
-
Analytical balance (if not using pre-weighed vials)[1]
Step-by-Step Workflow
Step 1: Calculate Solvent Volume
Always calculate the volume based on the specific mass of the powder to ensure accuracy.[1]
For 5 mg of JTE 907 at 10 mM (0.01 M):
Step 2: Solubilization
-
Centrifuge the product vial briefly (500 x g, 10 sec) to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO (e.g., 1.14 mL for 5 mg) directly to the vial.[1]
-
Vortex vigorously for 30–60 seconds.
-
Inspect visually.[1][5][6] The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes at room temperature.
Step 3: Aliquoting & Storage
-
Avoid Freeze-Thaw: JTE 907 is stable but repeated freeze-thaw cycles can induce precipitation or degradation.[1]
-
Dispense into 50 µL or 100 µL aliquots in sterile microcentrifuge tubes.
-
Storage:
Protocol: Application in Cell Culture
Objective: Dilute the stock into culture media to achieve a final concentration (typically 10 nM – 10 µM) while keeping DMSO concentration < 0.1% to avoid cytotoxicity.[1]
Critical Rule: The "Intermediate Dilution" Step
Directly adding 100% DMSO stock to aqueous media can cause local precipitation (the "crashing out" effect).[1] Use a serial dilution strategy.
Example: Preparing a 1 µM Treatment Medium (10 mL)
-
Thaw a 10 mM stock aliquot at Room Temperature (RT). Vortex ensures homogeneity.[1]
-
Prepare 100x Intermediate (100 µM):
-
Prepare Final Treatment Media (1 µM):
-
Add 100 µL of the 100x Intermediate into 9.9 mL of culture media.
-
Result: 1 µM JTE 907 in 0.01% DMSO .
-
Dosing Guidelines
-
Human CB2:
.[2][4] Effective range: 100 nM – 1 µM.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Mouse/Rat CB2:
.[2][4] Effective range: 10 nM – 100 nM.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Note: Rodent receptors have significantly higher affinity for JTE 907 than human receptors [1].[1]
Visualizations
Diagram 1: Stock Preparation Workflow
This flowchart ensures the user follows the correct order of operations to maintain sterility and concentration accuracy.
Caption: Standardized workflow for preparing a 10 mM JTE 907 master stock solution.
Diagram 2: Mechanism of Action (Inverse Agonism)
Understanding why JTE 907 increases cAMP is crucial for interpreting data.[1]
Caption: JTE 907 stabilizes CB2 in an inactive state, preventing G
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Precipitation in Media | Added 100% DMSO stock directly to cold media. | Use the "Intermediate Dilution" step (see Protocol 4).[1] Ensure media is pre-warmed to 37°C. |
| Cytotoxicity | DMSO concentration > 0.1% or JTE 907 off-target effects.[1] | Include a "Vehicle Control" (DMSO only) at the same final concentration. Keep final DMSO < 0.1%.[1] |
| Unexpected Results (Islets) | Off-target Gq signaling. | Be aware that in human islets, JTE 907 may stimulate insulin secretion via a Gq-coupled mechanism independent of CB2 [2].[1][7] |
| Low Potency (Human Cells) | Species difference in affinity.[1] | Human CB2 affinity ( |
References
-
Iwamura, H., Suzuki, H., Ueda, Y., Kaya, T., & Inaba, T. (2001).[1][5] In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.[1][5]
-
Imbernon, M., et al. (2021).[1] Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. Biomolecules, 11(3), 478.[1]
-
Tocris Bioscience.[1] JTE 907 Product Information & Solubility Data.
-
Cayman Chemical.[1] JTE-907 Product Insert.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTE-907 - Wikipedia [en.wikipedia.org]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
JTE 907 topical application formulation for ear swelling
Application Note: Topical Formulation & Evaluation of JTE-907 in Mouse Ear Edema Models
Executive Summary
This application note details the formulation and experimental protocol for the topical administration of JTE-907 , a selective Cannabinoid Receptor 2 (CB2) inverse agonist. While JTE-907 is classically characterized by oral administration in literature, topical delivery offers a direct method to evaluate local cutaneous immune modulation without systemic confounding factors. This guide addresses the "CB2 Paradox"—where an inverse agonist exhibits anti-inflammatory properties—and provides a robust vehicle system (Acetone:Olive Oil) to ensure stratum corneum penetration in murine ear swelling models (TPA and DNFB).
Scientific Background & Mechanism
The Pharmacological Paradox
JTE-907 presents a unique pharmacological profile. It is a selective CB2 inverse agonist (
-
Classical Agonists (e.g., HU-308): Typically suppress inflammation by activating CB2 on immune cells.
-
JTE-907 (Inverse Agonist): Surprisingly, JTE-907 also demonstrates significant anti-inflammatory activity in vivo.[1][2]
Mechanistic Hypotheses:
-
Constitutive Activity Suppression: Inflamed tissues may exhibit high constitutive CB2 activity that drives pro-inflammatory signaling; JTE-907 suppresses this basal tone.
-
Endocannabinoid Blockade: It may block the binding of endogenous pro-inflammatory endocannabinoids (like 2-AG) that are upregulated in dermatitis.
-
T-Cell Modulation: Recent evidence suggests JTE-907 drives T-cell differentiation toward a FoxP3+ Treg phenotype, actively resolving inflammation rather than just blocking it.
Signaling Pathway Visualization
Figure 1: Proposed mechanism of action for JTE-907 mediated anti-inflammatory response via CB2 inverse agonism.[1][2][3][4]
Formulation Chemistry
Topical delivery to the mouse ear requires a vehicle that disrupts the stratum corneum sufficiently to allow drug entry without causing background irritation (erythema) that would mask the therapeutic effect.
Physicochemical Profile
-
Chemical Name: N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide[1][2][3]
-
Lipophilicity: High (LogP > 4).
-
Solubility: Insoluble in water; Soluble in DMSO, Ethanol, and Acetone.
Vehicle Selection & Preparation
Recommendation: Use Acetone:Olive Oil (4:1 v/v) .
-
Why Acetone? Acts as a volatile permeation enhancer, stripping surface lipids to allow drug entry.
-
Why Olive Oil? Replenishes lipids to prevent non-specific vehicle irritation (drying/cracking) which can confound ear thickness measurements.
Table 1: Formulation Protocol (10 mg/mL Stock)
| Component | Quantity | Function | Critical Note |
| JTE-907 | 10 mg | Active Agent | Weigh in a glass vial (static sensitive). |
| Acetone (ACS Grade) | 4.0 mL | Solvent/Penetrant | Must be anhydrous to prevent precipitation. |
| Olive Oil (Pharma Grade) | 1.0 mL | Carrier/Emollient | Add after JTE-907 is fully dissolved in acetone. |
| Final Concentration | 2 mg/mL | Working Solution | This yields 40 µ g/ear if applying 20 µL. |
Preparation Steps:
-
Weigh 10 mg of JTE-907 into a 10 mL amber glass vial.
-
Add 4 mL of Acetone. Vortex for 30 seconds until completely dissolved.
-
Add 1 mL of Olive Oil. Vortex for 1 minute.
-
Storage: Prepare fresh daily. If storage is necessary, keep at -20°C and sonicate before use.
Experimental Protocol: TPA-Induced Ear Edema
This acute model evaluates the ability of JTE-907 to inhibit innate immune infiltration (neutrophils/macrophages).
Materials
-
Animals: Male BALB/c or ICR mice (6-8 weeks old).
-
Inducer: TPA (12-O-tetradecanoylphorbol-13-acetate).[7] Dissolve TPA in Acetone at 125 µg/mL (2.5 µg/20 µL).
-
Positive Control: Indomethacin (0.5 mg/ear) or Dexamethasone (0.05 mg/ear).
-
Equipment: Digital Micrometer (Mitutoyo, accuracy ±0.001 mm) or 6mm Biopsy Punch.
Experimental Workflow
Figure 2: Timeline for Prophylactic (Pre-treatment) vs. Therapeutic (Post-treatment) evaluation.
Detailed Step-by-Step Procedure
Step 1: Baseline Measurement
-
Measure the thickness of the right ear of each mouse using the digital micrometer. Take 3 measurements per ear and average them.
-
Technique Tip: Apply minimal pressure to avoid mechanically compressing the edema before the experiment starts.
Step 2: Drug Application (Pre-treatment Mode)
-
Apply 20 µL of the JTE-907 formulation (Acetone:Olive Oil) to the inner surface of the right ear.
-
Control Group: Apply 20 µL of Vehicle (Acetone:Olive Oil 4:1) only.
-
Dose Range: 10 µg, 30 µg, 100 µg per ear.
-
Allow to dry for 30 minutes.
Step 3: Induction (TPA)
-
Apply 20 µL of TPA solution (2.5 µg total) to the same area (inner surface of the right ear).[8]
-
Note: The Left ear serves as an untreated control.
Step 4: Readout (6 Hours Post-Induction)
-
Method A (In vivo): Measure ear thickness again. Calculate
Thickness (Post - Pre). -
Method B (Ex vivo - Gold Standard): Euthanize mice. Use a 6mm biopsy punch to remove a disc from the center of the right (inflamed) and left (control) ears. Weigh the biopsies immediately.
Data Analysis & Validation
Calculation
Calculate the percentage inhibition of edema for each dose group:
Acceptance Criteria (Self-Validation)
-
Vehicle Control: Must show significant swelling (typically >10mg difference between right/left ear punch) to validate TPA activity.
-
Positive Control: Dexamethasone or Indomethacin must show >50% inhibition.
-
Dose Response: JTE-907 should exhibit dose-dependent inhibition (typically significant at 0.1 - 1.0 mg/ear equivalents or 10-100 µg topical).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Variability | Inconsistent pipetting or runoff. | Apply 10 µL, wait 30s, then apply the second 10 µL. |
| No Effect Observed | Poor penetration. | Increase Acetone ratio to 9:1 (more drying, better penetration) or pretreat with mild abrasion. |
| Vehicle Irritation | Acetone concentration too high. | Switch to Ethanol:Acetone (1:1) if Olive Oil causes spreading issues. |
References
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[1] Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.[1]
-
Ueda, Y., et al. (2005). Involvement of cannabinoid CB2 receptor-mediated response and efficacy of cannabinoid CB2 receptor inverse agonist, JTE-907, in cutaneous inflammation in mice.[2] European Journal of Pharmacology, 520(1-3), 164-171.
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis.[3] European Journal of Pharmacology, 542(1-3), 179-183.[3]
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: JTE-907 Administration Protocols for Chronic Itch Models
Executive Summary
This guide details the administration schedule, vehicle formulation, and experimental design for using JTE-907 in preclinical models of chronic itch. Unlike typical cannabinoid agonists (e.g., WIN 55,212-2) that may carry central nervous system (CNS) side effects, JTE-907 is a selective CB2 receptor inverse agonist with peripheral restriction. It is highly effective in suppressing spontaneous scratching in NC/Nga mice (a model of atopic dermatitis) and contact hypersensitivity models.
Key Protocol Snapshot:
-
Frequency: Once Daily (QD).
-
Duration: 14–20 Days (Chronic models).
-
Vehicle: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) suspension.[3]
Compound Profile & Mechanism of Action
To optimize the schedule, one must understand the pharmacodynamics. JTE-907 is unique because it acts as an inverse agonist , not an antagonist or agonist.
-
Selectivity: High affinity for CB2 (
= 0.38 nM in rat, 1.55 nM in mouse) vs. CB1 ( > 1000 nM). -
Mechanism:
-
Normally, CB2 activation (Gi/o-coupled) inhibits adenylyl cyclase, reducing cAMP.
-
JTE-907 Action: Stabilizes the receptor in an inactive state, preventing constitutive activity and actually increasing forskolin-stimulated cAMP levels in specific immune contexts.
-
Physiological Outcome: Suppression of mast cell degranulation and inhibition of sensory nerve activity in the periphery, independent of CNS CB1 receptors.
-
Mechanistic Pathway Diagram
The following diagram illustrates how JTE-907 modulates the itch pathway at the cellular level.
Figure 1: JTE-907 functions as an inverse agonist at the CB2 receptor, modulating cAMP levels to stabilize immune cells and desensitize peripheral sensory nerves, ultimately reducing itch.[1][5][6]
Formulation & Vehicle Preparation
JTE-907 is a quinolone derivative with high lipophilicity and poor water solubility. Proper vehicle selection is critical for oral bioavailability.[3][7]
Recommended Vehicle
0.5% Methylcellulose (MC) aqueous suspension. Alternative:[3] 0.5% Carboxymethylcellulose (CMC-Na).
Preparation Protocol (For 10 mg/kg dose)
Objective: Prepare a homogeneous suspension for oral gavage (10 mL/kg volume). Target Concentration: 1.0 mg/mL.
-
Weighing: Accurately weigh the required amount of JTE-907 powder.
-
Wetting (Critical Step):
-
Do not dump the powder directly into the full volume of water. It will float and clump.
-
Place powder in a mortar or a small tube.
-
Add a minimal amount of Tween 80 (1-2 drops) or DMSO (max 2% final volume) to wet the powder into a paste.
-
-
Suspension:
-
Gradually add the 0.5% MC solution while triturating (grinding) or vortexing vigorously.
-
Sonicate for 10–15 minutes if fine particles remain visible.
-
-
Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for max 3 days, protected from light. Resuspend thoroughly before dosing.
Administration Schedule: Chronic Itch (NC Mice)
The following schedule is based on the seminal work by Maekawa et al. (2006) and optimized for reproducibility in NC/Nga mice (a spontaneous model of Atopic Dermatitis).
Experimental Design Table
| Parameter | Specification | Notes |
| Model | NC/Nga Mice (Conventional Grade) | Must show spontaneous dermatitis/scratching before start. |
| Route | Oral Gavage (PO) | Preferred over IP for chronic dosing to reduce stress. |
| Dose Groups | 1. Vehicle (0.5% MC)2. Low Dose: 1 mg/kg3. High Dose: 10 mg/kg | 1 mg/kg is typically ineffective; 10 mg/kg is the therapeutic window. |
| Dosing Volume | 10 mL/kg | Standard for mice. |
| Frequency | Once Daily (QD) | 24-hour coverage. |
| Duration | 20 Days | Effects on dermatitis score may take >10 days to manifest. |
Workflow Timeline
The diagram below outlines the "Therapeutic" regimen, where treatment begins after the onset of symptoms (most clinically relevant).
Figure 2: Therapeutic administration schedule for JTE-907 in NC/Nga mice. Dosing begins only after baseline itch is established.
Data Analysis & Endpoints
To validate the efficacy of JTE-907, use the following quantification methods.
Behavioral Scratching (The Primary Endpoint)
-
Method: Micro-camera observation or automated magnet/coil systems.
-
Metric: Count "Bouts" rather than individual scratches.
-
Definition of a Bout: A series of scratching movements by the hind paw directed at the head/neck/ears, lasting until the mouse bites the paw or places it back on the floor.
-
-
Timing: Measure for 1 hour immediately post-dosing (acute effects) and 24 hours post-dosing (trough levels) on Days 1, 7, 14, and 20.
-
Expected Result: 10 mg/kg JTE-907 should reduce scratching bouts by ~40-60% compared to vehicle by Day 10.
Dermatitis Score
-
Scoring: 0 (none) to 3 (severe) for Erythema, Edema, Excoriation, and Dryness.
-
Observation: JTE-907 (10 mg/kg) prevents the worsening of skin lesions but may have a slower onset for skin healing compared to potent steroids (e.g., Betamethasone).
Expert Insights & Troubleshooting
Why did the experiment fail?
-
Issue: No reduction in scratching.
-
Cause 1:Vehicle Failure. If JTE-907 was not properly suspended (large clumps), bioavailability is near zero. Use the "wetting" step described in Section 3.
-
Cause 2:Wrong Model Phase. In NC mice, if the dermatitis is too severe (irreversible tissue damage), inverse agonists may not overcome the inflammatory cascade. Start treatment when scratching is moderate (early chronic phase).
-
-
Issue: Inconsistent Data.
-
Insight: Itch behavior is circadian. Always dose and measure at the same time of day (e.g., 10:00 AM).
-
Comparison to Standards
-
Vs. Antihistamines: JTE-907 is effective in models where antihistamines fail (non-histaminergic itch), making it a valuable tool for studying chronic, intractable pruritus.
-
Vs. Steroids: Unlike Betamethasone, JTE-907 does not cause weight loss or skin thinning, highlighting its safety profile for long-term use.
References
-
Maekawa, T., et al. (2006). "The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis."[4][8] European Journal of Pharmacology, 542(1-3), 179-183.[8]
-
Iwamura, H., et al. (2001). "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor."[4][5] Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.
-
Ueda, Y., et al. (2005). "Involvement of cannabinoid CB2 receptor-mediated response and efficacy of cannabinoid CB2 receptor inverse agonist, JTE-907, in cutaneous inflammation in mice."[4] European Journal of Pharmacology, 520(1-3), 164-171.
Sources
- 1. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoids and Their Receptors in Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Troubleshooting JTE-907 Efficacy in Wild-Type Mice
Executive Summary
The Paradox: Researchers frequently report that JTE-907 displays high potency in vitro (Ki = 1.55 nM in mice) but fails to produce observable phenotypic changes in naive wild-type (WT) mice.
The Root Cause: This is rarely a compound failure. It is a mechanistic mismatch . JTE-907 is a CB2 Inverse Agonist .[1][2][3][4][5] In naive WT mice, CB2 receptors are expressed at negligible levels and possess low constitutive activity. Without an upregulated target (inflammation) or elevated endocannabinoid tone to "invert," JTE-907 is pharmacologically silent.
This guide provides the diagnostic logic, formulation corrections, and validation protocols to resolve this issue.
Module 1: The Biological Context (Why it Fails)
To troubleshoot JTE-907, you must distinguish between Antagonism and Inverse Agonism within the context of the host's physiological state.
The "Quiet Receptor" Problem
CB2 receptors are inducible . In a healthy, naive mouse, CB2 expression in the CNS and periphery is minimal. Expression is upregulated 10-100 fold only during inflammation or tissue injury (e.g., microglia activation).
-
Naive State: Target density is too low to observe a therapeutic window.
-
Inflammatory State: High target density allows JTE-907 to exert effects.
The Inverse Agonist Mechanism
JTE-907 is not a neutral antagonist; it is an inverse agonist.[1][2][3][4][6][7][8] It stabilizes the receptor in an inactive GDP-bound state.
-
Scenario A (High Tone): If the receptor has high constitutive activity (is "on" by itself) or is being stimulated by endocannabinoids (2-AG), JTE-907 shuts it down, causing a massive signal drop.
-
Scenario B (Naive/Low Tone): If the receptor is already "off" (common in naive mice), JTE-907 cannot turn it "more off." The delta is zero.
Diagram: Mechanism of Failure in Naive Mice
Caption: JTE-907 requires a baseline of receptor activity (constitutive or agonist-driven) to demonstrate efficacy. In naive mice (left), the lack of receptor tone renders the inverse agonist phenotypically silent.
Module 2: Experimental Design & Model Selection
If you are observing "no effect," audit your experimental design against this matrix. JTE-907 efficacy is strictly context-dependent.
Efficacy Matrix by Model Type
| Model Type | Expected JTE-907 Efficacy | Biological Rationale |
| Naive / Baseline Nociception | None / Negligible | Low CB2 expression; no endogenous tone to block. |
| Carrageenan Paw Edema | High | Inflammation upregulates CB2; JTE-907 reduces edema. |
| DNBS/DSS Colitis | High | Immune cell infiltration increases CB2 density. |
| Neuropathic Pain (CCI/SNI) | Moderate to High | Microglial activation in spinal cord upregulates CB2. |
| Agonist Challenge (e.g., HU-308) | High | JTE-907 blocks the specific effects of the synthetic agonist. |
Formulation Troubleshooting
JTE-907 is highly lipophilic. Poor solubility often mimics "lack of potency."
Recommended Vehicle Protocol (Oral/IP): Do not use simple saline. The compound will precipitate.
-
Stock: Dissolve JTE-907 in 100% DMSO.
-
Intermediate: Add Tween 80 (1:1 ratio with DMSO).
-
Final: Slowly dilute with Saline to reach final concentration.
-
Standard Ratio: 5% DMSO / 5% Tween 80 / 90% Saline.
-
Alternative: 0.5% Methylcellulose (suspension) for oral gavage.
-
Module 3: Validation Protocols
To prove the compound is active in your hands (and rule out degradation), you must perform a Pharmacological Challenge rather than looking for a baseline effect.
Protocol: The Agonist Reversal Test
Objective: Prove JTE-907 engagement in naive mice by blocking a specific CB2 agonist.[3]
-
Groups:
-
Group A: Vehicle + Vehicle
-
Group B: Vehicle + HU-308 (CB2 Agonist) [10 mg/kg]
-
Group C: JTE-907 [1-10 mg/kg] + HU-308 [10 mg/kg]
-
-
Timeline:
-
T-30 min: Administer JTE-907 (Pre-treatment).
-
T-0: Administer HU-308.
-
T+60 min: Measure readout (e.g., inhibition of edema or specific antinociception).
-
-
Success Criteria:
-
Group B shows effect vs Group A.
-
Group C shows inhibition of Group B's effect (restoration to baseline).
-
Note: JTE-907 alone (Group D) should look like Group A.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific experiment.
Caption: Step-by-step diagnostic flow. Note that "Naive Path" leads to a stop—this is a physiological constraint, not a technical error.
Frequently Asked Questions (FAQ)
Q: Can I use JTE-907 to block the effects of THC? A: Only partially. THC binds both CB1 and CB2. JTE-907 is highly selective for CB2 (Ki 1.55 nM) vs CB1 (Ki > 1000 nM). It will block the peripheral immunomodulatory effects of THC but will not block the central psychoactive effects (catalepsy, hypothermia) which are CB1-mediated.
Q: I see a small effect in naive mice at very high doses (20mg/kg+). Why? A: At high concentrations, selectivity drops. You may be observing off-target effects or weak interactions with other GPCRs. Always stay within the selective window (0.1 - 10 mg/kg).
Q: Does JTE-907 work in neuropathic pain models? A: Yes. Unlike acute nociception (tail flick), neuropathic pain involves glial activation. JTE-907 has shown efficacy in reducing allodynia in nerve injury models by modulating the upregulated CB2 receptors on spinal microglia.
References
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[1] Journal of Pharmacology and Experimental Therapeutics.
-
Ueda, Y., et al. (2005). Involvement of cannabinoid CB2 receptor-mediated response and efficacy of cannabinoid CB2 receptor inverse agonist, JTE-907, in cutaneous inflammation in mice. European Journal of Pharmacology.
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis.[3] European Journal of Pharmacology.
-
Pertwee, R. G. (2005). Inverse agonism and neutral antagonism at cannabinoid CB1 and CB2 receptors. Life Sciences.
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of JTE-907 in Rodent Models
Welcome to the technical support guide for JTE-907. This document is designed for researchers, scientists, and drug development professionals who are working with the selective CB2 inverse agonist, JTE-907, in rodent models. A common challenge encountered with this compound is its low and variable oral bioavailability, which can significantly impact the reproducibility and interpretation of experimental results.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and overcome these challenges. We will delve into the causality behind formulation choices and provide validated protocols to ensure consistent and reliable in vivo data.
Section 1: Frequently Asked Questions (FAQs) about JTE-907 Formulation
This section addresses common initial questions researchers face when preparing JTE-907 for oral administration in rodents.
Q1: What is the primary reason for JTE-907's poor oral bioavailability?
A: The primary obstacle to achieving good oral bioavailability with JTE-907 is its physicochemical properties. With a molecular weight of 438.48 g/mol and a chemical structure rich in aromatic rings (N-(benzo[1][3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide), the compound is highly lipophilic.[4] This leads to very poor solubility in aqueous media, such as the gastrointestinal (GI) fluids. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve. Poor solubility is a well-established and significant barrier to oral drug absorption.[1][2][5] Therefore, the dissolution of JTE-907 in the gut is the rate-limiting step for its absorption.
Q2: My experimental results with orally administered JTE-907 are highly variable. Could my formulation be the cause?
A: Absolutely. High inter-animal variability in pharmacokinetic (PK) or pharmacodynamic (PD) data is a classic indicator of a suboptimal formulation. If JTE-907 is simply suspended in an aqueous vehicle like saline or methylcellulose, it is likely not fully dissolving in the GI tract. This can lead to:
-
Inconsistent Dosing: If the suspension is not perfectly homogenous, the actual dose administered to each animal can vary.
-
Variable Absorption: The amount of drug that dissolves and gets absorbed can differ significantly between animals due to individual physiological differences in their GI tracts (e.g., pH, motility).[5]
-
Precipitation: The compound may precipitate out of solution upon administration, further reducing the amount available for absorption.
Q3: Can I just dissolve JTE-907 in 100% DMSO for oral gavage?
A: While JTE-907 is highly soluble in DMSO[6][7], using 100% DMSO for oral gavage is strongly discouraged. When the DMSO solution comes into contact with the aqueous environment of the GI tract, the DMSO will rapidly diffuse, causing the poorly water-soluble JTE-907 to precipitate or "crash out" of solution. This leads to the same bioavailability problems as a simple suspension. Furthermore, high concentrations of DMSO can have their own pharmacological effects and may cause irritation to the GI mucosa, potentially confounding your experimental results.
Q4: What safety factors should I consider when selecting formulation excipients for my rodent studies?
A: Safety and inertness are paramount. Always prioritize excipients that are generally regarded as safe (GRAS). It is critical to choose components that do not have their own pharmacological effects or interfere with the activity of JTE-907. Some excipients can influence drug transporters (like P-glycoprotein) or metabolic enzymes in the gut wall, which could alter the drug's absorption profile.[8][9] A long history of use in preclinical studies is a good indicator of an excipient's suitability. Long-term studies in mice have shown that certain permeation enhancers can be used safely with daily oral administration.[10]
Section 2: Troubleshooting Guide: Common Formulation Problems & Solutions
This section provides a structured approach to solving specific formulation issues.
Problem: My JTE-907 formulation appears cloudy, or I see visible particles. It seems to crash out of solution.
-
Underlying Cause: This indicates that the solubility limit of JTE-907 in your chosen vehicle has been exceeded, leading to precipitation. This is common in simple aqueous or co-solvent systems that cannot adequately maintain the drug in a dissolved state.
-
Senior Scientist's Recommendation: The most robust solution for a highly lipophilic compound like JTE-907 is to move from a simple suspension or solution to a lipid-based formulation, specifically a Self-Emulsifying Drug Delivery System (SEDDS).[3][11]
-
Why SEDDS Works: A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that encapsulates the drug.[1][5] Upon gentle agitation with aqueous fluids in the GI tract, it spontaneously forms a fine oil-in-water emulsion. This process bypasses the slow dissolution step by presenting the drug in a dissolved, solubilized state with a large surface area, which dramatically enhances its absorption.
Workflow for Developing a JTE-907 SEDDS Formulation
The following diagram outlines the logical workflow for systematically developing an effective SEDDS formulation for JTE-907.
Caption: Formulation development workflow for enhancing JTE-907 bioavailability.
Section 3: Detailed Protocols & Data
This section provides a practical, step-by-step protocol for preparing a SEDDS formulation and presents data to illustrate the expected improvements.
Protocol 3.1: Step-by-Step Preparation of a JTE-907 SEDDS Formulation
This protocol provides a starting point for developing a JTE-907 SEDDS for oral gavage in rodents.
Materials:
-
JTE-907 powder
-
Oil Phase: Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride, such as Labrafac™ Lipophile WL 1349)
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL) or Lauroyl polyoxylglycerides (e.g., Gelucire® 44/14)
-
Co-surfactant/Co-solvent: Propylene Glycol or Transcutol® HP
-
Glass vial, magnetic stirrer, and stir bar
-
Analytical balance
Procedure:
-
Weigh JTE-907: Accurately weigh the required amount of JTE-907 for your desired final concentration (e.g., 10 mg/mL).
-
Add Co-surfactant: Transfer the JTE-907 powder to a glass vial. Add the calculated volume of the co-surfactant (e.g., Propylene Glycol).
-
Initial Dissolution: Gently warm the mixture (to no more than 40°C) and vortex or stir until the JTE-907 is fully dissolved. This is a critical step to ensure the drug is molecularly dispersed.
-
Add Surfactant: Add the calculated volume of the surfactant (e.g., Kolliphor® EL) to the mixture. Stir until the solution is homogenous.
-
Add Oil Phase: Add the calculated volume of the oil phase (e.g., MCT oil). Continue stirring until a clear, uniform mixture is obtained.
-
Final Homogenization: Stir the final mixture for at least 30 minutes to ensure complete homogeneity. The final product should be a clear, slightly viscous liquid.
Self-Validating Quality Control (Emulsification Test): Before animal administration, perform this simple test. Add one drop of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring. The drop should rapidly disperse to form a fine, milky-white emulsion with no visible drug precipitate. This confirms the self-emulsifying properties of your formulation.
Data Presentation
The following tables provide examples of excipients suitable for rodent formulations and hypothetical pharmacokinetic data to illustrate the benefit of a SEDDS formulation.
Table 3.1: Example Excipients for Rodent Oral SEDDS Formulations
| Excipient Class | Example Name | Typical Concentration (% w/w) | Function |
| Oil | Medium-Chain Triglycerides (MCT) | 20 - 40% | Solubilizes lipophilic drug |
| Oil | Sesame Oil | 20 - 40% | Solubilizes lipophilic drug |
| Surfactant | Kolliphor® EL (Polyoxyl 35 Castor Oil) | 30 - 50% | Forms emulsion in GI tract |
| Surfactant | Tween® 80 (Polysorbate 80) | 30 - 50% | Forms emulsion in GI tract |
| Co-Surfactant | Propylene Glycol | 10 - 30% | Aids drug dissolution, improves emulsion |
| Co-Surfactant | Transcutol® HP | 10 - 30% | Aids drug dissolution, improves emulsion |
Note: These are starting ranges. Optimal ratios must be determined experimentally.
Table 3.2: Hypothetical Pharmacokinetic Parameters of JTE-907 in Rats (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability |
| Simple Suspension (0.5% Methylcellulose) | 85 ± 25 | 2.0 | 350 ± 110 | 100% (Reference) |
| Optimized SEDDS | 450 ± 90 | 1.0 | 2100 ± 420 | ~600% |
This data is illustrative and demonstrates the expected ~6-fold increase in bioavailability when using an optimized SEDDS formulation compared to a simple suspension.
Section 4: Visualizing the Mechanism
Understanding how a SEDDS formulation functions in the GI tract is key to appreciating its effectiveness.
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
-
Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Pharma Focus Asia. [Link]
-
Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]
-
JTE-907 - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 1-11. [Link]
-
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Gentili, M., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 21-31. [Link]
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 420–425. [Link]
-
Gonzalez-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3222. [Link]
-
Gonzalez-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6). [Link]
-
Martinez-Marcos, L., et al. (2020). Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. Molecular Pharmaceutics, 17(7), 2536–2545. [Link]
- WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (2021).
-
Gonzalez-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3222. [Link]
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179–183. [Link]
-
Shah, V., et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 3(3), FDD62. [Link]
-
Gentili, M., et al. (2018). Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease. Pharmacological Research, 141, 21-31. [Link]
-
Mastinu, A., et al. (2022). Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity. International Journal of Molecular Sciences, 23(19), 11823. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. JTE-907 - Wikipedia [en.wikipedia.org]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
minimizing JTE 907 off-target cytotoxicity in high doses
On-Target vs. Off-Target Effects of JTE-907
Based on the initial search, JTE-907 is consistently described as a "selective" CB2 inverse agonist[1]. The primary on-target effect is binding to the CB2 receptor and increasing forskolin-stimulated cAMP production, which is the hallmark of an inverse agonist at this G-protein coupled receptor (GPCR)[2]. Its selectivity for CB2 over CB1 is well-documented, with ratios varying by species but generally being high (e.g., 66-fold for human, and much higher for rodent receptors)[2].
However, the key to the user's question lies in what happens at "high doses." The term "selective" is always relative. A crucial finding is that JTE-907 has unexpected, GPR55-independent effects in pancreatic islets at a concentration of 10 µM[3][4][5]. At this concentration, it acts as a Gq-coupled agonist, stimulating insulin secretion and protecting against cytokine-induced apoptosis[3][4][5]. This is a clear off-target effect, as it's independent of its canonical CB2 inverse agonism and also not mediated by GPR55, another receptor in the endocannabinoid system[3][4]. This finding is significant because it demonstrates that at higher concentrations (10 µM is a relatively high dose for a nanomolar-affinity compound), JTE-907 can engage other signaling pathways, in this case, a Gq-coupled pathway leading to IP1 and Ca2+ elevation[3][4].
The user's problem of "cytotoxicity" is not directly addressed in these initial results in the context of off-target effects. However, the discovery of a distinct off-target signaling pathway (Gq agonism) at high concentrations is a strong lead. Uncontrolled activation of signaling pathways like Gq/Ca2+ can certainly lead to cytotoxicity in various cell types. The search results do mention that JTE-907 can reduce cytokine-induced apoptosis in islets[3][6], which seems counterintuitive to the user's problem. This suggests the cytotoxic effect the user is seeing might be cell-type specific and dependent on the particular off-targets present in their experimental system.
Strategies for Mitigation
The search results provide several general strategies for mitigating off-target effects of small molecule inhibitors, which can be adapted for JTE-907[7][8]:
-
Dose-Response Analysis: This is a fundamental step to determine the concentration window where the on-target effect is maximized and the off-target effect is minimized[8].
-
Use of a Structurally Different Inhibitor: Comparing the effects of JTE-907 with another CB2 ligand that has a different chemical scaffold can help differentiate on-target from off-target effects. If both compounds produce the same phenotype, it's more likely to be on-target[7].
-
Genetic Validation: Using techniques like CRISPR or siRNA to knock down or knock out the CB2 receptor (CNR2 gene) is a definitive way to prove an effect is on-target. If the phenotype (e.g., cytotoxicity) persists after CB2 is removed, it is unequivocally an off-target effect[7][8].
-
Direct Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) could confirm that JTE-907 is binding to the CB2 receptor in the user's specific cell system and at what concentrations[8].
-
Broad Selectivity Screening: Although not found specifically for JTE-907 in these results, a general strategy is to perform a broad screening assay (e.g., a kinase panel or a GPCR panel) at the cytotoxic concentration to identify which other proteins JTE-907 is binding to[7][8][9].
Plan Refinement
The plan is mostly solid, but I need to pivot slightly. The initial hypothesis that JTE-907 might be a kinase inhibitor is not directly supported. Instead, the evidence points towards off-target GPCR activity (the Gq-coupled agonism in islets)[3][4]. This is a more specific and actionable lead.
Therefore, the guide should focus on:
-
Highlighting the known off-target Gq-agonist activity at high concentrations (~10 µM) as a primary example and potential cause of cytotoxicity.
-
Providing detailed protocols for differentiating this off-target Gq signaling from the on-target CB2 (Gi-coupled inverse agonism) signaling. This would involve assays for cAMP (on-target) vs. Calcium or IP1 (off-target).
-
Structuring the troubleshooting around confirming if the user's observed cytotoxicity correlates with the activation of a Gq-like pathway.
-
Emphasizing the genetic validation (CB2 knockout) as the gold standard for separating on- and off-target effects.
I have enough information to create a comprehensive guide based on these refined points. I can construct the FAQs, troubleshooting steps, protocols, and diagrams as planned. The key is to use the specific off-target mechanism found in the literature (Gq agonism) as the central, evidence-based example of what might be going wrong in the user's experiments.# JTE-907 Technical Support Center: A Guide to Minimizing Off-Target Cytotoxicity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for JTE-907, a selective Cannabinoid Receptor 2 (CB2) inverse agonist. This document is designed for researchers, scientists, and drug development professionals who are using JTE-907 and encountering challenges with off-target effects, particularly cytotoxicity at high concentrations. Our goal is to provide you with the expert insights and practical troubleshooting strategies needed to ensure your experimental outcomes are both accurate and reproducible.
Section 1: Understanding JTE-907's Mechanism and Off-Target Profile (FAQs)
This section addresses the fundamental questions regarding JTE-907's function and the common issues observed at high doses.
Q1: What is the primary, on-target mechanism of action for JTE-907?
JTE-907 is a well-characterized inverse agonist for the CB2 receptor.[1] The CB2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), exhibits some level of constitutive (or spontaneous) activity even without a stimulating ligand. As an inverse agonist, JTE-907 binds to the CB2 receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling. The canonical downstream effect of this action is an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) because the constitutive inhibitory effect on adenylyl cyclase is removed.[2]
Q2: Why am I observing high cytotoxicity in my cell cultures at high doses of JTE-907?
While JTE-907 is highly selective for CB2 over the CB1 receptor[2], "selectivity" is concentration-dependent. At high doses (typically in the micromolar range, e.g., >1 µM), the compound can engage with other unintended molecular targets. This can trigger signaling cascades that are unrelated to CB2, leading to cellular stress and, ultimately, cytotoxicity. It is a common challenge with small molecule inhibitors that their specificity decreases as the concentration rises far above the on-target binding affinity.[9]
Q3: What are the known or suspected off-target interactions of JTE-907?
The most compelling evidence for a specific off-target effect of JTE-907 comes from studies on pancreatic islets. In this system, at a concentration of 10 µM, JTE-907 was found to act as a Gq-coupled GPCR agonist .[3][4] This is functionally opposite to its on-target Gi-coupled inverse agonism. This Gq activation led to downstream signaling via increased inositol phosphate (IP1) and intracellular calcium ([Ca2+]i), and surprisingly, this effect was independent of both CB2 and the related GPR55 receptor.[3][4][5] Unregulated activation of Gq/calcium signaling is a plausible mechanism for cytotoxicity in many cell types. While this specific off-target GPCR remains unidentified, its existence proves that JTE-907 can activate distinct signaling pathways at high concentrations.
Q4: How can I experimentally differentiate between on-target CB2-mediated effects and off-target cytotoxicity?
This is the most critical question for validating your results. The key is to design experiments that can isolate the on-target effect from the off-target one. The gold-standard method is genetic validation . By using siRNA or CRISPR/Cas9 to knock down or knock out the CB2 receptor (CNR2 gene), you can definitively test the target dependency.
-
If the effect (e.g., anti-inflammatory response) disappears after CB2 knockdown , it is an on-target effect.
-
If the cytotoxicity persists even after CB2 is removed , it is unequivocally an off-target effect.[7][8]
A second strategy involves using a structurally unrelated CB2 ligand . If a different CB2 inverse agonist fails to produce the same cytotoxic phenotype at its effective on-target concentration, this suggests the toxicity is specific to the JTE-907 chemical scaffold and not the modulation of the CB2 receptor.[7]
Section 2: Troubleshooting Guide: Mitigating High-Dose Cytotoxicity
This guide provides a systematic approach to troubleshooting and resolving issues of cytotoxicity in your experiments.
Issue: Excessive cell death is observed, obscuring any potential on-target effects.
This is the most common problem when using JTE-907 at too high a concentration. The solution is to systematically define the therapeutic window for your specific cell system.
Logical Approach to Defining the Therapeutic Window
The diagram below illustrates the core challenge: finding a concentration range where on-target efficacy is high and off-target toxicity is low.
Caption: Therapeutic window for JTE-907.
Solution 2.1: Perform Comprehensive Dose-Response and Time-Course Analyses
Causality: Off-target effects typically have a lower binding affinity than the primary on-target interaction. Therefore, they manifest only at higher concentrations. Similarly, cytotoxic effects can be cumulative, becoming more pronounced with longer exposure times. You must determine the minimal concentration and duration required to achieve your desired on-target effect.
► Protocol: Determining the Empirical Therapeutic Window
-
Dose-Response Curve:
-
Setup: Seed your cells at a consistent density. Prepare a wide range of JTE-907 concentrations using serial dilutions. We recommend a range from 1 nM to 20 µM. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Treatment: Treat the cells for a fixed, relevant time point (e.g., 24 hours).
-
Assay: Perform two parallel assays:
-
Cytotoxicity Assay: Use a reliable method like CellTiter-Glo® (viability) or a LDH release assay (cytotoxicity).
-
On-Target Biomarker Assay: Measure a downstream marker of CB2 activation. Since JTE-907 is an inverse agonist, you can measure the increase in cAMP levels.
-
-
Analysis: Plot both datasets on the same graph (viability vs. concentration and cAMP vs. concentration). The optimal concentration range is where the cAMP response is maximal before a significant drop in viability occurs.
-
-
Time-Course Experiment:
-
Setup: Using the optimal concentration determined above, treat cells for various durations (e.g., 2, 6, 12, 24, 48 hours).
-
Assay: Measure both viability and your on-target biomarker at each time point.
-
Analysis: Determine the earliest time point at which the on-target effect is robustly observed, as this will minimize cumulative off-target toxicity.
-
Issue: Results are inconsistent, and it's unclear if they stem from on-target or off-target activity.
When your phenotype (e.g., change in gene expression, cell differentiation) could plausibly be caused by either CB2 modulation or a completely different pathway, you need to perform validation experiments.
Workflow for Validating On-Target Effects
Caption: Gold-standard workflow for on-target validation.
Solution 2.2: Implement Genetic or Pharmacological Controls
Causality: Genetic ablation of the target protein is the most unambiguous method to prove that a drug's effect is mediated through that target. If the drug still works when the target is absent, the effect must be off-target.
► Protocol: On-Target Validation via CB2 Knockdown
-
Transfection/Transduction: Use a validated siRNA or shRNA construct targeting CNR2 (the gene for CB2) to transiently knock down its expression. For stable, long-term models, use a CRISPR/Cas9 system to generate a knockout cell line.
-
Validation of Knockdown: Before proceeding, confirm successful knockdown at the protein level using Western Blot or at the mRNA level using qRT-PCR. A knockdown efficiency of >70% is recommended.
-
Comparative Treatment: Treat three groups of cells in parallel:
-
Parental (wild-type) cells + Vehicle
-
Parental (wild-type) cells + JTE-907 (at the optimal concentration)
-
CB2-knockdown cells + JTE-907
-
-
Analysis: Assess your phenotype of interest and cytotoxicity across all three groups. If the phenotype is lost and cytotoxicity is reduced in the knockdown group, it strongly implicates on-target action. If the phenotype and/or cytotoxicity remains, it confirms an off-target mechanism.
Section 3: Advanced Protocols & Data Interpretation
For researchers needing to delve deeper into the mechanism of cytotoxicity, these protocols provide a starting point.
Protocol 3.1: Differentiating On-Target (cAMP) vs. Off-Target (Calcium) Signaling
Objective: To test the hypothesis that the observed cytotoxicity at high JTE-907 concentrations is correlated with off-target Gq signaling, as suggested by the literature.[3][4]
Methodology:
-
Cell Preparation: Plate cells in appropriate multi-well plates for each assay.
-
Dose Response: Treat cells with a range of JTE-907 concentrations (e.g., 10 nM to 20 µM) and a vehicle control.
-
Parallel Assays:
-
cAMP Assay (On-Target): Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). For inverse agonist activity, you will typically measure the accumulation of cAMP in the presence of forskolin. JTE-907 should enhance forskolin-stimulated cAMP levels.[2]
-
Intracellular Calcium Assay (Off-Target): Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Measure the fluorescence signal over time after adding JTE-907 using a plate reader with an injection module. A sharp increase in fluorescence indicates a calcium flux, a hallmark of Gq activation.
-
-
Data Analysis: Plot the dose-response curves for both cAMP and calcium flux. If you observe a robust calcium signal only at the higher, cytotoxic concentrations, this provides strong evidence for an off-target Gq-mediated mechanism driving the toxicity.
Data Summary Table
This table summarizes the expected outcomes and binding affinities for JTE-907, which are critical for experimental design.
| Target | Ligand Action | Downstream Signal | Affinity (Ki) | Expected Effective Conc. |
| CB2 Receptor (On-Target) | Inverse Agonist | Increase in cAMP[2] | 0.38 - 35.9 nM (species-dependent)[2] | 1 - 100 nM |
| CB1 Receptor (Off-Target) | Weak Ligand | - | ~66-fold lower than CB2[2] | > 1 µM |
| Unknown GPCR (Off-Target) | Agonist | Increase in [Ca2+]i, IP1[3][4] | Unknown (likely µM range) | > 1 µM |
Section 4: References
-
JTE-907 - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Gentile, A., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 21-31. Available from: [Link]
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425. Available from: [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3197. Available from: [Link]
-
Tan, H. Y., et al. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Biomedicine & Pharmacotherapy, 142, 112007. Available from: [Link]
-
Soethoudt, M., et al. (2017). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Molecular Pharmacology, 91(4), 336-347. Available from: [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved February 24, 2026, from [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PubMed. Available from: [Link]
-
Na, Y., & Lee, S. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Experimental & Molecular Medicine, 55(10), 2097-2107. Available from: [Link]
-
Ueda, Y., et al. (2005). Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice. European Journal of Pharmacology, 520(1-3), 164-171. Available from: [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. MDPI. Available from: [Link]
-
Effects of JTE 907 on human and mouse islet apoptosis. (2021). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Ge, J., et al. (2021). The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma. Cancer Letters, 520, 203-215. Available from: [Link]
Sources
- 1. JTE-907 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. icr.ac.uk [icr.ac.uk]
JTE 907 vehicle control interference in inflammation assays
Technical Support Center: JTE 907 Optimization Subject: Troubleshooting Vehicle Control Interference in Inflammation Assays Document ID: TS-JTE907-V4
Introduction: The "Hidden Variable" in CB2 Research
Welcome to the JTE 907 Technical Support Hub. You are likely here because your inflammation assay results are inconsistent, or you are observing unexpected suppression of cytokines in your control groups.
JTE 907 is a selective Cannabinoid Receptor 2 (CB2) inverse agonist .[1][2][3][4] In standard inflammation models (e.g., LPS-stimulated macrophages), CB2 activation typically delivers an anti-inflammatory signal.[2][3] Therefore, JTE 907 is often used to block this signal or reduce constitutive CB2 activity, theoretically sustaining or enhancing the inflammatory response.
The Critical Issue: JTE 907 is highly lipophilic and requires organic solvents like DMSO. However, DMSO itself is a potent anti-inflammatory agent at concentrations >0.1%.[2] If your vehicle control suppresses NF-kB or cytokine release, it will mask the inverse agonist effect of JTE 907, leading to False Negatives .
This guide provides the protocols to decouple vehicle toxicity from pharmacological activity.[5]
Module 1: Solubility & Formulation Properties
JTE 907 is hydrophobic.[2] It will precipitate in aqueous media if not handled correctly.[2]
| Solvent | Solubility (Max) | Usage Note |
| DMSO | ~100 mM (43 mg/mL) | Preferred. Toxic to cells >0.5%.[2][3] |
| Ethanol | ~10 mM (4.3 mg/mL) | Volatile; evaporation alters concentration.[2][3] |
| PBS (pH 7.2) | < 10 µM (Insoluble) | Do NOT dilute directly from powder to PBS.[2][3] |
Storage: Store solid at -20°C. Stock solutions in DMSO are stable for ~6 months at -20°C if protected from light and moisture.[2][3]
Module 2: The Interference Mechanism
To troubleshoot, you must understand the signaling conflict. JTE 907 aims to block CB2-mediated suppression.[2][3][6] However, if DMSO inhibits the downstream inflammatory machinery (NF-kB), the drug's effect is rendered invisible.
Visualizing the Signaling Conflict
The following diagram illustrates how the Vehicle (DMSO) can short-circuit the assay downstream of the CB2 receptor.
Figure 1: Mechanism of Interference.[2][3] JTE 907 (Blue) attempts to modulate inflammation via CB2, but high concentrations of DMSO (Red) directly inhibit NF-kB, bypassing the receptor and causing a false anti-inflammatory baseline.[2][3]
Module 3: The "Constant Vehicle" Protocol
The Error: Performing a serial dilution of the drug in media. This results in the high-dose well having 1% DMSO and the low-dose well having 0.001% DMSO.[3] The toxicity is not controlled.
The Fix: The "Back-Fill" Method . Every single well, including the "0 nM" control, must contain exactly the same concentration of DMSO (e.g., 0.1%).
Step-by-Step Workflow
-
Prepare 1000x Master Stocks (in 100% DMSO):
-
Prepare 10x Intermediate Stocks (in Media):
-
Final Treatment (on Cells):
-
Add 10 µL of the 10x Intermediate Stock to 90 µL of cells in the well.
-
Final Concentration: Drug is at 1x.[2] DMSO is at 0.1% in ALL wells.
-
Visual Protocol Flowchart
Figure 2: The "Constant Vehicle" Dilution Scheme. By creating an intermediate plate where all wells contain 1% DMSO, the final transfer ensures every cell receives exactly 0.1% DMSO, eliminating solvent variables.
Module 4: Frequently Asked Questions (FAQ)
Q: My JTE 907 precipitates when I add it to the media. Why? A: This is "solvent shock."[2] JTE 907 is highly hydrophobic.[2] If you pipet a small volume of high-concentration DMSO stock directly into a large volume of aqueous media, the drug crashes out of solution before it disperses.
-
Solution: Use the "Intermediate Stock" method (Module 3). Dilute the DMSO stock into a smaller volume of media first, vortex immediately, and then transfer to the cells.
Q: What is the maximum safe DMSO concentration for Macrophages (RAW 264.7 / THP-1)? A: We recommend keeping DMSO ≤ 0.1% .[2][3]
-
At 0.5% , you will see statistically significant suppression of IL-1β and TNF-α purely from the solvent [1].[2][3]
-
At >1.0% , cytotoxicity (cell death) occurs.[2]
Q: I see no effect of JTE 907 on LPS-induced inflammation. Is the drug dead? A: Not necessarily.
-
Check the Window: LPS is a massive hammer. If you stimulate with high-dose LPS (e.g., 1 µg/mL), the inflammatory signal may be too strong for a CB2 inverse agonist to modulate.[2][3] Try titrating LPS down (e.g., 10–100 ng/mL) to find a sub-maximal response window.[2]
-
Check the Serum: High serum (FBS) concentrations can bind lipophilic drugs like JTE 907, reducing free drug availability.[2] Try reducing FBS to 1-2% during the treatment window (if cells tolerate it).[2][3]
Q: Can I use Ethanol instead of DMSO? A: Ethanol is less toxic to some enzymes but much more volatile. In 37°C incubators, ethanol evaporates rapidly, changing the drug concentration and potentially causing "edge effects" in 96-well plates. DMSO is preferred for stability, provided the concentration is controlled.
References
-
Elisia, I., et al. (2016).[2][7] DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis.[2][7] PLOS ONE, 11(3): e0152538.[2][7]
-
Iwamura, H., et al. (2001).[1][2] In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[1][2] Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.[2][3]
-
Ueda, Y., et al. (2005).[2] Involvement of cannabinoid CB2 receptor-mediated response and efficacy of cannabinoid CB2 receptor inverse agonist, JTE 907, in cutaneous inflammation in mice.[6][8][9] European Journal of Pharmacology, 520(1-3), 164-171.[2][3]
-
Verheijen, M., et al. (2019).[2] DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641.[2]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ovid.com [ovid.com]
- 7. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 8. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving JTE-907 Solubility Limits in Cell Media
Introduction
JTE-907 is a potent and selective cannabinoid CB2 receptor inverse agonist, recognized for its significant anti-inflammatory properties in both in vitro and in vivo models.[1][2][3] As a valuable tool for researchers in immunology, neuroscience, and drug development, its effective application in cell-based assays is paramount. However, the physicochemical nature of JTE-907—specifically its high lipophilicity—presents a common and significant hurdle: poor aqueous solubility. This can lead to compound precipitation in cell culture media, resulting in inaccurate experimental concentrations, inconsistent results, and potential cellular toxicity unrelated to its pharmacological activity.
This technical guide provides a comprehensive, field-tested framework for understanding and resolving the solubility challenges associated with JTE-907. We will move beyond simple instructions to explain the underlying principles, enabling researchers to design robust experimental protocols and troubleshoot effectively.
Section 1: Understanding the Challenge - The Physicochemical Properties of JTE-907
The primary obstacle to working with JTE-907 in aqueous solutions is its chemical structure, which makes it inherently resistant to dissolving in water-based environments like cell culture media.[4] Precipitation typically occurs due to one or more of the following reasons:
-
Low Aqueous Solubility: The compound is a crystalline solid with a molecular structure that favors non-aqueous solvents.[5]
-
Solvent Shock: JTE-907 is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock is rapidly diluted into the aqueous cell medium, the solvent environment changes abruptly. This "solvent shock" can cause the compound to crash out of solution before it can be properly dispersed at the molecular level.[6]
-
Exceeding Saturation Point: Every compound has a finite solubility limit in a given solution. Attempting to create a final concentration that exceeds this limit will inevitably lead to precipitation.
-
Media Complexity: The pH, salt concentration, and presence of proteins (e.g., from Fetal Bovine Serum) in the cell culture medium can all influence the solubility of a compound.[7]
Key Physicochemical & Solubility Data
The following table summarizes the key properties of JTE-907, with a focus on its solubility in common laboratory solvents.
| Property | Value | Source(s) |
| Chemical Name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | [2][5][8] |
| Molecular Weight | ~438.5 g/mol | [2][5][8][9] |
| Max. Solubility in DMSO | 43.85 mg/mL (100 mM) to 125 mg/mL (285 mM) | [2][8][10] |
| Max. Solubility in Ethanol | 4.38 mg/mL (10 mM) | [2][8] |
| Max. Solubility in DMF | 16.6 mg/mL | [5] |
| Aqueous Solubility | Very Low. (e.g., 0.2 mg/mL in a 1:2 DMF:PBS mixture) | [5] |
Note on DMSO Solubility: The variability in reported maximum solubility in DMSO likely stems from the purity and hydration state of the solvent. DMSO is highly hygroscopic (readily absorbs water from the air). Using fresh, anhydrous, high-purity DMSO is critical to achieving the highest possible stock concentration.[10]
Section 2: Recommended Protocol for Preparing JTE-907 Working Solutions
This section provides a detailed, step-by-step methodology designed to minimize precipitation and ensure accurate dosing. The core principle is to manage the transition from a high-concentration organic stock to the final aqueous working solution carefully.
Part A: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
The preparation of a stable, fully-dissolved stock solution is the foundation of a successful experiment.
-
Weighing: Accurately weigh the required amount of JTE-907 powder (Formula Weight: 438.48). For 1 mL of a 100 mM stock, you would need 43.85 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous, cell-culture grade DMSO.
-
Dissolution: This is a critical step. To ensure complete dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particles remain, place the vial in a 37°C water bath or sonicator for 10-20 minutes.[11]
-
Alternate between vortexing and warming/sonication until the solution is perfectly clear. Visually inspect the solution against a light source to confirm no undissolved particulates are present.
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding tubes. This prevents repeated freeze-thaw cycles, which can compromise the stability of the compound in solution.[6] Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Part B: Dilution into Final Cell Culture Medium
The dilution process is where "solvent shock" is most likely to occur. The following method is designed to mitigate this effect.
-
Warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C. This can help keep the compound in solution.[4][11]
-
Thaw Stock: Thaw a single aliquot of your JTE-907 stock solution at room temperature and vortex briefly to ensure it is homogeneous.
-
Perform Serial Dilutions: Do not add the highly concentrated DMSO stock directly to your final volume of media. A multi-step dilution process is essential.
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution of JTE-907 in a small volume of pre-warmed media. For example, to achieve a final concentration of 10 µM from a 100 mM stock (a 1:10,000 dilution), first make a 1:100 dilution to get a 1 mM solution. To do this, add 2 µL of the 100 mM stock to 198 µL of warm media and vortex immediately.
-
Step 2 (Final Dilution): Add the required volume of the 1 mM intermediate solution to your final volume of pre-warmed cell culture media. For instance, add 100 µL of the 1 mM intermediate solution to 9.9 mL of media to get your final 10 µM working solution.
-
-
Mix Thoroughly: Immediately after the final dilution, gently invert or swirl the container to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Crucially, calculate the final percentage of DMSO in your working solution. For most cell lines, this should be kept below 0.5% (and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[11][12] Always include a vehicle control in your experiments containing the same final concentration of DMSO as your JTE-907 treated samples.
-
Visual Confirmation: Before adding the final working solution to your cells, take a small aliquot and examine it under a microscope. Check for the presence of any crystals or precipitate.[4] If observed, do not proceed.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: I followed the protocol, but I still see a precipitate in my final working solution. What should I do?
A1: Do not add this solution to your cells. The actual concentration of soluble JTE-907 is unknown and the precipitate itself could cause non-specific effects. Use the following workflow to diagnose the issue:
Caption: Troubleshooting workflow for JTE-907 precipitation.
Q2: My JTE-907 stock solution in DMSO has crystals after being thawed. Is it still usable?
A2: This indicates that the compound has fallen out of solution, likely due to a small amount of moisture absorption or temperature fluctuations. You can attempt to redissolve it by warming the vial to 37°C and vortexing vigorously.[11] However, if the crystals do not completely disappear, it is highly recommended to discard that aliquot and prepare a fresh stock solution. This issue highlights the critical importance of creating single-use aliquots to minimize freeze-thaw cycles.[6]
Q3: What is the maximum final concentration of JTE-907 I can use in my cell media?
A3: This is highly dependent on the specific composition of your cell culture medium (e.g., serum percentage, base medium formulation) and must be determined empirically. While many studies use concentrations around 10 µM[13][14][15], your specific application may require a different dose. To determine the limit, perform a simple solubility test:
-
Prepare a series of dilutions of JTE-907 in your final, complete, pre-warmed media (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Incubate these solutions for 1-2 hours under your standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, examine each concentration under a microscope for any signs of crystal formation or precipitation. The highest concentration that remains perfectly clear is your working maximum solubility limit.
Q4: Can I use a solvent other than DMSO?
A4: Yes, ethanol is a potential alternative. However, JTE-907 is significantly less soluble in ethanol (max conc. ~10 mM) compared to DMSO (max conc. >100 mM).[2][8] This means you would need to use a larger volume of your stock solution to achieve the same final concentration, which could lead to higher final solvent percentages that may be toxic to your cells. For most applications, DMSO remains the solvent of choice.
Q5: Will the final concentration of DMSO affect my cells?
A5: Yes, at sufficient concentrations, DMSO can have pleiotropic effects on cell health, differentiation, and viability. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects, but this should be verified for your specific cell type. It is absolutely essential to include a vehicle control in all experiments. This control should contain the exact same final concentration of DMSO as your experimental conditions but without JTE-907, to ensure that any observed effects are due to the compound itself and not the solvent.[12]
Section 4: Visualization of the Recommended Workflow
To ensure clarity and reproducibility, the following diagram outlines the optimal workflow for preparing a JTE-907 working solution.
Caption: Recommended workflow for JTE-907 solution preparation.
References
-
Iwamura, H., Suzuki, H., Ueda, Y., Kaya, T., & Inaba, T. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. Journal of Pharmacology and Experimental Therapeutics, 296(2), 420–425. [Link]
-
Gentili, M., et al. (2018). Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease. Pharmacological Research, 141, 164-176. [Link]
-
Gentili, M., et al. (2019). Selective CB2 Inverse Agonist JTE907 Drives T Cell Differentiation Towards a Treg Cell Phenotype and Ameliorates Inflammation in a Mouse Model of Inflammatory Bowel Disease. Pharmacological Research, 141, 164-176. [Link]
-
JTE-907. Wikipedia. [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3236. [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
-
Oja, M., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International Journal of Pharmaceutics. [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. International Journal of Molecular Sciences, 22(6), 3236. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Is there a relationship between solubility of material and its PH level? ResearchGate. [Link]
-
González-Mariscal, I., et al. (2021). Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets. PubMed. [Link]
-
Maekawa, T., et al. (2006). The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179-183. [Link]
-
Ueda, Y., et al. (2005). Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice. European Journal of Pharmacology, 520(1-3), 164-171. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Effects of JTE 907 on human β-cell proliferation. ResearchGate. [Link]
-
JTE-907. GSRS. [Link]
-
Precipitation in cell culture medium? ResearchGate. [Link]
-
Protocol for generation and drug treatment of individualized patient-derived organoids. STAR Protocols. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]
-
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis. European Journal of Pharmacology, 542(1-3), 179-183. [Link]
Sources
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 3. JTE-907 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. JTE 907 | Cannabinoid R2/CB2 Inverse Agonists: Tocris Bioscience [rndsystems.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Precision Control of CB2 Signaling: The JTE 907 Reference Standard
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads[1]
Introduction: The Challenge of Constitutive Activity
In Cannabinoid Receptor 2 (CB2) research, distinguishing between true antagonism and inverse agonism is not merely a semantic detail—it is the difference between a failed assay and a successful lead compound.
Unlike many GPCRs that remain quiescent until activated, CB2 receptors exhibit significant constitutive activity .[1] Even in the absence of an endocannabinoid ligand (like 2-AG), a sub-population of CB2 receptors spontaneously adopts the active conformation (
JTE 907 has emerged as a critical reference standard because it is not just a neutral antagonist; it is a potent inverse agonist .[1] It actively stabilizes the receptor in its inactive state (
Mechanism of Action: Inverse Agonism defined
To understand JTE 907, one must visualize the Two-State Receptor Model.[1]
-
Agonists (e.g., JWH-133): Stabilize
(Active). -
Neutral Antagonists: Block ligand binding but do not affect basal
.[1] -
Inverse Agonists (JTE 907): Stabilize
(Inactive), reducing basal signaling below baseline.[1]
Visualizing the Signaling Pathway
The following diagram illustrates how JTE 907 reverses the constitutive suppression of Adenylyl Cyclase, resulting in a measurable increase in cAMP—the hallmark of CB2 inverse agonism.
Figure 1: JTE 907 shifts the receptor equilibrium toward the inactive state (R), relieving the inhibition on Adenylyl Cyclase and raising intracellular cAMP levels.
Comparative Analysis: JTE 907 vs. Alternatives
While SR144528 is the historical "gold standard," JTE 907 offers distinct advantages in specific contexts, particularly regarding species selectivity and in vivo inflammation models.[1]
Performance Matrix
| Feature | JTE 907 | SR144528 | AM630 |
| Pharmacology | Selective Inverse Agonist | Selective Inverse Agonist | Protean Ligand / Neutral Antagonist |
| Binding Affinity ( | 0.38 nM (Rat)1.55 nM (Mouse)~36 nM (Human) | 0.6 nM (Human)High affinity across species | 31.2 nM (Human)Lower potency |
| CB2/CB1 Selectivity | High (>2000-fold in rodents) | High (>50-fold) | Moderate (~165-fold) |
| Solubility/LogP | High lipophilicity (requires DMSO/Tween) | Very High lipophilicity | Moderate |
| Primary Utility | Anti-inflammatory screening ; Differentiating constitutive activity.[1] | General binding studies; Structure-Activity Relationship (SAR) baselines.[1] | When "neutral" antagonism is required to avoid inverse agonist effects.[1] |
Expert Insight: Why Choose JTE 907?
-
Species Specificity: JTE 907 has exceptionally high affinity for rodent CB2 receptors (
0.38–1.55 nM) compared to human CB2.[1] If your preclinical model is murine-based, JTE 907 is often a more relevant physiological probe than SR144528.[1] -
In Vivo Efficacy: JTE 907 is orally active and has demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models, making it superior for translational studies where route of administration matters.[1]
Validated Experimental Protocol: cAMP Inverse Agonist Assay
Objective: To validate the inverse agonist activity of JTE 907 or screen unknown ligands against JTE 907 in CHO-hCB2 cells.
Principle: Since CB2 is
Materials
-
Cell Line: CHO-K1 stably expressing human or mouse CB2 (hCB2-CHO).[1]
-
Reagents:
-
Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest hCB2-CHO cells and resuspend in assay buffer at 2,000 cells/µL.[1]
-
Dispense 5 µL/well into a 384-well low-volume white plate.
-
-
Compound Addition (The Critical Step):
-
Incubation:
-
Incubate for 30–45 minutes at Room Temperature (RT).
-
Why? cAMP turnover is rapid; IBMX ensures accumulated cAMP is not degraded.[1]
-
-
Detection:
-
Data Analysis:
-
Calculate the FRET ratio (665nm/620nm).
-
Success Criteria: JTE 907 should show a dose-dependent increase in cAMP signal relative to the Forskolin-only control (reversal of constitutive
activity).[1]
-
Workflow Visualization
Figure 2: Sequential workflow for validating JTE 907 inverse agonism in a high-throughput format.
Troubleshooting & Expert Tips (E-E-A-T)
1. The "Gq" Anomaly:
While JTE 907 is a standard
-
Action: If working in metabolic disease models (islets), do not assume JTE 907 is a silencer.[1] Verify pathway coupling (Calcium vs. cAMP) first.[1]
2. Solvent Effects: JTE 907 is highly lipophilic.[1]
-
Solution: Keep DMSO concentration constant (e.g., 0.5%) across all wells.[1] Intermediate dilutions should be done in DMSO, not buffer, until the final step.[1]
3. Window of Detection: If you do not see an inverse agonist effect (increase in cAMP), your cell line may have low receptor density.[1] Constitutive activity is density-dependent.[1]
-
Fix: Use a high-expression stable clone or boost expression with sodium butyrate 24h prior to assay.[1]
References
-
Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[1][3][4] Journal of Pharmacology and Experimental Therapeutics.
-
Rhee, M.H., et al. (2002). Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase.[1] Journal of Medicinal Chemistry.
-
Ueda, Y., et al. (2005). Involvement of cannabinoid CB2 receptor-mediated response and efficacy of cannabinoid CB2 receptor inverse agonist, JTE-907, in cutaneous inflammation in mice.[1][4][5] European Journal of Pharmacology.
-
Pertwee, R.G. (2010). Receptors and channels targeted by phytocannabinoids.[1] Pharmacological Reviews.
-
Bolognini, D., et al. (2012). AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor.[1][6] British Journal of Pharmacology.[1]
Sources
- 1. Ki Summary [bindingdb.org]
- 2. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
